molecular formula C9H13N B144676 4-Methylphenethylamine CAS No. 3261-62-9

4-Methylphenethylamine

Cat. No.: B144676
CAS No.: 3261-62-9
M. Wt: 135.21 g/mol
InChI Key: VKJXAQYPOTYDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXAQYPOTYDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186305
Record name p-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-62-9
Record name 2-(p-Tolyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3261-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3261-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2APY7DEB6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylphenethylamine: Pathways and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA), also known as 2-(4-methylphenyl)ethanamine, is a substituted phenethylamine that has garnered interest in various fields of chemical and pharmaceutical research. As a structural analog of other biologically active phenethylamines, understanding its synthesis is crucial for further investigation into its properties and potential applications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the precursors, reaction mechanisms, and experimental protocols. The information is intended for a technical audience and is presented to facilitate research and development.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and practical pathways include:

  • Reduction of 4-Methylphenylacetonitrile: A direct and efficient method involving the reduction of the nitrile functional group.

  • Reductive Amination of 4-Methylphenylacetone: A widely used method in amine synthesis, proceeding through an imine intermediate.

  • Reductive Amination of 4-Methylbenzaldehyde: An alternative reductive amination pathway utilizing a different carbonyl precursor.

  • Reduction of 1-(4-Methylphenyl)-2-nitropropene: A route that proceeds via a nitroalkene intermediate.

Each of these pathways offers distinct advantages and challenges concerning precursor availability, reaction conditions, and yield. The following sections provide detailed experimental insights into these methods.

Data Presentation: A Comparative Overview of Synthesis Pathways

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound, allowing for a direct comparison of their efficiencies and requirements.

Synthesis PathwayPrecursorKey ReagentsSolventTypical Yield (%)
Reduction of Nitrile 4-MethylphenylacetonitrileLithium Aluminium Hydride (LiAlH₄)Diethyl ether~90%
Reductive Amination (Ketone) 4-MethylphenylacetoneAmmonium formate, Formamide-Variable
Reductive Amination (Aldehyde) 4-MethylbenzaldehydeAmmonia, Hydrogen, Catalyst (e.g., Raney Ni)MethanolVariable
Reduction of Nitropropene 1-(4-Methylphenyl)-2-nitropropeneLithium Aluminium Hydride (LiAlH₄)Diethyl ether, THFVariable

Experimental Protocols

This section details the methodologies for the key synthetic routes to this compound.

Synthesis via Reduction of 4-Methylphenylacetonitrile

This method is a straightforward and high-yielding route to this compound.

Experimental Protocol:

A solution of 4-Methylbenzyl cyanide (10 g) in diethyl ether is added dropwise under a nitrogen atmosphere to a suspension of lithium aluminium hydride (2.9 g) in diethyl ether. Following the addition, the reaction mixture is refluxed for one hour. After cooling the mixture, water (3 ml), 2N sodium hydroxide solution (3 ml), and an additional portion of water (9 ml) are carefully added in sequence to quench the reaction. The resulting mixture is filtered, and the solid residue is washed with chloroform. The combined organic solvents are then dried over magnesium sulfate (MgSO₄). Finally, evaporation of the solvent yields 2-(4-methylphenyl)ethanamine (11.59 g).[1]

Synthesis via Reductive Amination of 4-Methylphenylacetone (Leuckart Reaction)

The Leuckart reaction is a classic method for the reductive amination of ketones.[2][3]

General Protocol:

4-Methylphenylacetone is heated with an excess of ammonium formate or formamide.[4] This reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed, typically with hydrochloric acid, to yield the primary amine. The reaction requires high temperatures, often in the range of 160-185°C, and the reaction time can be several hours. The product is then isolated by basification and extraction.

Synthesis via Reductive Amination of 4-Methylbenzaldehyde

This pathway involves the reaction of 4-methylbenzaldehyde with an amine source, followed by reduction.

General Protocol:

4-Methylbenzaldehyde is reacted with ammonia in the presence of a reducing agent. Common reducing systems include catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like methanol under pressure. The imine intermediate is formed in situ and is subsequently reduced to the final amine.

Synthesis via Reduction of 1-(4-Methylphenyl)-2-nitropropene

This route involves the reduction of a nitroalkene, a common precursor in phenethylamine synthesis.[5][6]

General Protocol:

1-(4-Methylphenyl)-2-nitropropene is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[7][8] The nitropropene is typically added gradually to a solution of the reducing agent. The reaction is often performed under reflux conditions. After the reduction is complete, a careful workup procedure involving quenching with water and a base is necessary to isolate the product.

Mandatory Visualizations

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to this compound.

G Pathway 1: Reduction of Nitrile Nitrile 4-Methylphenylacetonitrile MPEA1 This compound Nitrile->MPEA1 LiAlH4, Ether G Pathway 2: Reductive Amination of Ketone Ketone 4-Methylphenylacetone Imine Imine Intermediate Ketone->Imine NH3 or NH4HCO2 MPEA2 This compound Imine->MPEA2 Reduction G Pathway 3: Reductive Amination of Aldehyde Aldehyde 4-Methylbenzaldehyde Imine2 Imine Intermediate Aldehyde->Imine2 NH3 MPEA3 This compound Imine2->MPEA3 H2, Catalyst G Pathway 4: Reduction of Nitropropene Nitropropene 1-(4-Methylphenyl)-2-nitropropene MPEA4 This compound Nitropropene->MPEA4 LiAlH4, Ether/THF G Generalized Experimental Workflow Start Start: Precursor and Reagents Reaction Chemical Reaction (e.g., Reduction, Reductive Amination) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation, Chromatography) Evaporation->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis Final Final Product: this compound Analysis->Final

References

The Pharmacokinetics and Metabolism of 4-Methylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the pharmacokinetics and metabolism of 4-Methylphenethylamine (4-MPEA) is available in the public domain. This guide synthesizes information from structurally related compounds to provide a comprehensive overview and a framework for future research.

Introduction

This compound (4-MPEA) is a substituted phenethylamine and a positional isomer of amphetamine.[1] It is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1) and an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2A6.[1] As a member of the phenethylamine class, which includes neurotransmitters and psychoactive compounds, understanding the pharmacokinetic and metabolic profile of 4-MPEA is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the predicted absorption, distribution, metabolism, and excretion (ADME) of 4-MPEA, based on data from analogous compounds. It also outlines detailed experimental protocols for its comprehensive in vitro and in vivo characterization.

Pharmacodynamics: Mechanism of Action

The primary pharmacological target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1][2]

TAAR1 Agonism and Downstream Signaling

Activation of TAAR1 by agonists like 4-MPEA initiates a signaling cascade involving the coupling to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and subsequent accumulation of cyclic AMP (cAMP).[3][4] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the activity of various downstream targets, including the extracellular signal-regulated kinase (ERK) pathway.[5][6][7] TAAR1 signaling can influence the activity of dopamine, serotonin, and norepinephrine systems, suggesting its role in mood, cognition, and reward pathways.[3][7]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MPEA 4-MPEA TAAR1 TAAR1 4-MPEA->TAAR1 Agonist Gs Gs TAAR1->Gs Gq Gq TAAR1->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PLC PLC PKC PKC Gq->PKC Activates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates PKC->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MPEA This compound Aromatic_Hydroxylation Aromatic Hydroxylation (CYP2D6) MPEA->Aromatic_Hydroxylation Phenylmethyl_Hydroxylation Phenylmethyl Hydroxylation MPEA->Phenylmethyl_Hydroxylation Sidechain_Hydroxylation Side-Chain Hydroxylation MPEA->Sidechain_Hydroxylation Oxidative_Deamination Oxidative Deamination (MAO) MPEA->Oxidative_Deamination Metabolite1 4-Hydroxy-4-methylphenethylamine Aromatic_Hydroxylation->Metabolite1 Metabolite2 4-(Hydroxymethyl)phenethylamine Phenylmethyl_Hydroxylation->Metabolite2 Metabolite3 1-(4-Methylphenyl)-2-aminoethanol Sidechain_Hydroxylation->Metabolite3 Metabolite4 4-Methylphenylacetic Acid Oxidative_Deamination->Metabolite4 Conjugation Glucuronidation / Sulfation Metabolite1->Conjugation Carboxylic_Acid 4-Carboxyphenethylamine Metabolite2->Carboxylic_Acid Oxidation Metabolite3->Conjugation Metabolite4->Conjugation Carboxylic_Acid->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion Urinary Excretion Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetics (Animal Model) cluster_data Data Integration and Modeling HLM_Metabolism Metabolism in Human Liver Microsomes Metabolite_ID Metabolite Identification HLM_Metabolism->Metabolite_ID Metabolic_Stability Metabolic Stability (t½, CLint) HLM_Metabolism->Metabolic_Stability CYP_Inhibition CYP1A2 & CYP2A6 Inhibition Assays IC50_Ki IC50 / Ki Determination CYP_Inhibition->IC50_Ki IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Metabolic_Stability->IVIVE PK_PD_Model Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling IC50_Ki->PK_PD_Model Dosing Dosing (Oral, IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Analysis LC-MS/MS Analysis of Plasma and Urine Blood_Sampling->Sample_Analysis Urine_Collection->Sample_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, F, Vd) Sample_Analysis->PK_Parameters Excretion_Profile Excretion Profile Sample_Analysis->Excretion_Profile PK_Parameters->IVIVE PK_Parameters->PK_PD_Model Human_PK_Prediction Prediction of Human Pharmacokinetics IVIVE->Human_PK_Prediction Dose_Prediction Therapeutic Dose Prediction PK_PD_Model->Dose_Prediction

References

4-Methylphenethylamine: A Technical Guide to its Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1, a G protein-coupled receptor (GPCR), is a key regulator of monoaminergic neurotransmission, influencing dopamine, norepinephrine, and serotonin systems.[2][3] Its activation by agonists like 4-MPEA presents a promising therapeutic avenue for various neuropsychiatric disorders. This technical guide provides an in-depth overview of the interaction between 4-MPEA and TAAR1, focusing on its signaling mechanisms, methods for its characterization, and a comparative analysis of its potential pharmacological profile.

Core Concepts: TAAR1 Agonism

Activation of TAAR1 by an agonist initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein.[4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3]

Beyond the canonical Gs-cAMP pathway, TAAR1 can also signal through G protein-independent pathways involving β-arrestin2.[6] Furthermore, TAAR1 activation has been shown to modulate the activity of other signaling proteins such as the Extracellular signal-Regulated Kinase (ERK).[3]

Quantitative Analysis of TAAR1 Agonists

CompoundReceptorAssay TypeValueUnits
Higenaminehuman TAAR1cAMP AssayEC50 = 0.98µM
β-Methylphenethylaminehuman TAAR1cAMP AssayEC50 = 2.1µM
Tyraminehuman TAAR1cAMP AssayEC50 = 9.5µM
N-Methyltyraminehuman TAAR1cAMP AssayEC50 = 23µM
Isopropyloctopaminehuman TAAR1cAMP AssayEC50 = 1.8µM
Dimethylphenethylaminehuman TAAR1cAMP AssayEC50 = 21µM
p-Octopaminehuman TAAR1cAMP AssayEC50 = 46µM
Hordeninehuman TAAR1cAMP AssayEC50 = 47µM
Halostachinehuman TAAR1cAMP AssayEC50 = 74µM
p-Synephrinehuman TAAR1cAMP AssayEC50 = 92µM
Phenethylaminehuman TAAR1cAMP AssayEC50 = 8.8µM

Table 1: Functional Potency of Various Phenethylamine Analogues at Human TAAR1. Data extracted from a study investigating phenethylamine analogues in food supplements.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in TAAR1 activation and its experimental characterization, the following diagrams have been generated using the DOT language.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4MPEA This compound TAAR1 TAAR1 4MPEA->TAAR1 binds Gs Gαs TAAR1->Gs activates betaArrestin β-Arrestin2 TAAR1->betaArrestin recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates ERK ERK betaArrestin->ERK activates PKA PKA cAMP->PKA activates CREB CREB (in nucleus) PKA->CREB phosphorylates

Caption: TAAR1 Signaling Cascade upon 4-MPEA Binding.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (HEK293 cells expressing TAAR1) Incubation Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]-agonist) Radioligand_Prep->Incubation Competitor_Prep Prepare Competitor (4-MPEA dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation IC50_Determination Determine IC50 (Concentration of 4-MPEA that inhibits 50% of radioligand binding) Scintillation->IC50_Determination Ki_Calculation Calculate Ki (using Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a Radioligand Binding Assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells stably expressing TAAR1 Cell_Seeding Seed cells into 48-well plates Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate cells with assay buffer Cell_Seeding->Pre_incubation Compound_Addition Add 4-MPEA dilutions Pre_incubation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Quantification Quantify cAMP (e.g., ELISA or HTRF) Cell_Lysis->cAMP_Quantification EC50_Determination Determine EC50 (Concentration for 50% maximal response) cAMP_Quantification->EC50_Determination

Caption: Workflow for a cAMP Accumulation Assay.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of 4-MPEA for TAAR1 by quantifying its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the TAAR1 of interest.

  • Radioligand: A high-affinity TAAR1 agonist or antagonist labeled with a radioisotope (e.g., [3H]).

  • Test Compound: this compound (4-MPEA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Method:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing TAAR1.

    • Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[2]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of 4-MPEA.

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of a known unlabeled TAAR1 ligand.

    • Initiate the binding reaction by adding the cell membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-MPEA to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining EC50)

This functional assay measures the ability of 4-MPEA to stimulate TAAR1 and induce the production of the second messenger cAMP.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the TAAR1 of interest.

  • Culture Medium: DMEM with 10% FBS and antibiotics.

  • Assay Buffer: Earle's Balanced Salt Solution (EBSS) supplemented with HEPES, a phosphodiesterase inhibitor (e.g., IBMX), and ascorbic acid.

  • Test Compound: this compound (4-MPEA).

  • cAMP Detection Kit: e.g., ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

2. Method:

  • Cell Culture:

    • Culture HEK293-TAAR1 cells to 80-90% confluency.

    • Seed the cells into 48- or 96-well plates and grow to the desired density.[8]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor for a short period (e.g., 20 minutes) to prevent cAMP degradation.[8]

    • Add varying concentrations of 4-MPEA to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]

  • cAMP Measurement:

    • Lyse the cells according to the detection kit protocol.

    • Measure the intracellular cAMP concentration using the chosen method (e.g., ELISA or HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of 4-MPEA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of 4-MPEA that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

This compound acts as an agonist at the TAAR1 receptor, a critical modulator of monoaminergic systems. Understanding its pharmacological profile through robust in vitro assays is essential for elucidating its therapeutic potential. While specific binding and functional potency data for 4-MPEA are not extensively documented in the public domain, the experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for its characterization. Further research to quantify the binding affinity and functional efficacy of 4-MPEA at TAAR1 across different species will be crucial for advancing its development as a potential therapeutic agent.

References

Toxicological Profile and Safety Data of 4-Methylphenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological and safety data for 4-Methylphenethylamine (4-MPEA) are not well-established in the scientific literature. The following guide is a predictive toxicological profile based on available data for structurally related phenethylamine analogs, primarily phenethylamine (PEA), amphetamine, and methamphetamine. All information presented should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

This compound (4-MPEA) is a substituted phenethylamine and a structural analog of amphetamine. Due to a significant lack of direct toxicological studies on 4-MPEA, this guide extrapolates potential toxicological endpoints from closely related compounds. The primary mechanism of action for phenethylamines involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), primarily through interaction with their respective transporters and the trace amine-associated receptor 1 (TAAR1). The predicted toxicological profile of 4-MPEA suggests potential for neurotoxicity, cardiotoxicity, and developmental toxicity. Acute toxicity is expected to be moderate, and the potential for genotoxicity and carcinogenicity, while not directly studied, may be a concern based on data from related compounds.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of phenethylamines are largely attributed to their ability to increase extracellular concentrations of monoamine neurotransmitters.[1] This is achieved through a dual mechanism: inhibition of neurotransmitter reuptake and promotion of their release from presynaptic terminals. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that, when activated by phenethylamines, can modulate the function of monoamine transporters.

Interaction with Monoamine Transporters

4-MPEA is predicted to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to a reversal of transporter function, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Signaling Pathways

The downstream signaling pathways activated by phenethylamines are complex and can lead to both therapeutic and toxic effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 4-MPEA 4-MPEA TAAR1 TAAR1 4-MPEA->TAAR1 Activates Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) 4-MPEA->Monoamine_Transporter Inhibits Reuptake & Promotes Efflux TAAR1->Monoamine_Transporter Modulates (Phosphorylation) Extracellular_Monoamines Increased Extracellular Monoamines Monoamine_Transporter->Extracellular_Monoamines Vesicle Synaptic Vesicle Monoamines Dopamine Norepinephrine Serotonin Vesicle->Monoamines Release into Cytoplasm Monoamines->Monoamine_Transporter Efflux Postsynaptic_Receptors Postsynaptic Receptors Extracellular_Monoamines->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling

Figure 1: Predicted mechanism of action of 4-MPEA at the monoaminergic synapse.

Toxicological Profile

Acute Toxicity

Direct acute toxicity data for 4-MPEA is unavailable. However, studies on analogous phenethylamines in mice provide an estimation of its potential acute toxicity.[2][3]

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Phenethylamine (PEA)Swiss male albino miceNot Specified226.7 ± 4.4[2][3]
p-MethylphenethylamineSwiss male albino miceNot Specified206.7 ± 3.3[2][3]
AmphetamineSwiss male albino miceNot Specified25.0 ± 0.6[2][3]
Dextroamphetamine sulfateRatsOral96.8[4]

Table 1: Acute Toxicity Data for Phenethylamine and Analogs

Chronic Toxicity

No chronic toxicity studies have been conducted on 4-MPEA. Chronic administration of amphetamines can lead to tolerance, psychological dependence, and severe social disability.[4] Manifestations of chronic intoxication include dermatoses, insomnia, irritability, hyperactivity, and personality changes, with severe cases potentially leading to a psychosis clinically indistinguishable from schizophrenia.[4]

Genotoxicity

The genotoxic potential of 4-MPEA has not been evaluated. However, studies on methamphetamine have shown it to be genotoxic in vitro, inducing mutations in Salmonella typhimurium and increasing the frequency of micronuclei and sister chromatid exchange in Chinese hamster ovary cells.[5][6] This genotoxicity may be mediated by reactive oxygen species (ROS).[5][6]

Carcinogenicity

There are no carcinogenicity studies available for 4-MPEA. A study on nitroso-N-methyl-N-(2-phenyl)ethylamine in rats showed it to be a potent carcinogen, inducing tumors of the esophagus and forestomach.[7] While this is a nitrosated derivative, it highlights the potential for phenethylamine structures to become carcinogenic after metabolic activation. General studies on aromatic amines have also pointed to their carcinogenic potential.

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of 4-MPEA is lacking. Studies on 4-substituted amphetamines in mice have demonstrated developmental toxicity at high doses.[8]

CompoundDose (mg/kg/day)Animal ModelEffectsReference
4-methoxyamphetamine (4-MEA)100Swiss-Webster miceMaternal mortality, increased resorptions[8]
4-ethoxyamphetamine (4-ETA)100Swiss-Webster miceMaternal mortality, increased resorptions[8]
4-hydroxyamphetamine (4-HA)100Swiss-Webster miceMaternal mortality, delivery of dead pups[8]

Table 2: Developmental Toxicity of 4-Substituted Amphetamines in Mice

These effects were often observed at doses that also induced maternal toxicity.[8][9][10]

Organ-Specific Toxicities

Neurotoxicity

The primary mechanism of amphetamine-induced neurotoxicity is thought to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction.[11] The increased levels of extracellular dopamine can lead to the formation of reactive oxygen species, causing damage to dopaminergic neurons.[11][12][13][14][15][16][17]

Amphetamine Amphetamine AT1R Angiotensin II Receptor Type 1 (AT1-R) Amphetamine->AT1R Activates NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Glial_Activation Glial_Activation Oxidative_Stress->Glial_Activation Neurotoxicity Neurotoxicity Oxidative_Stress->Neurotoxicity Glial_Activation->Neurotoxicity

Figure 2: Amphetamine-induced oxidative stress and neurotoxicity signaling pathway.
Cardiotoxicity

Amphetamine use is associated with cardiovascular complications, including hypertension, tachycardia, and in severe cases, cardiomyopathy and sudden cardiac death.[4][18] The excessive release of catecholamines is a primary driver of these effects.[18] Signaling pathways implicated in amphetamine-induced cardiotoxicity include the JAK-STAT3 and JNK/AP-1 pathways.[19][20]

Amphetamine Amphetamine JNK_Pathway JNK Pathway Amphetamine->JNK_Pathway Activates AP1 AP-1 JNK_Pathway->AP1 Activates Cx43 Connexin43 Gene Expression AP1->Cx43 Increases Arrhythmia Arrhythmia Cx43->Arrhythmia Contributes to

Figure 3: Amphetamine-induced cardiotoxicity via the JNK/AP-1 pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxic potential of a compound is the MTT assay, which measures the metabolic activity of cells.[21]

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 4-MPEA to wells Incubate_24h->Add_Compound Incubate_Exposure Incubate for desired exposure period Add_Compound->Incubate_Exposure Add_MTT Add MTT solution to each well Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 4: Experimental workflow for an in vitro MTT cytotoxicity assay.

Another common method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[21]

AssayCell Line4-chloro-3-methylphenethylamine IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)Reference
MTT AssaySH-SY5Y150.2 ± 12.51.2 ± 0.3[21]
LDH Release AssayHepG2225.8 ± 18.95.5 ± 0.8[21]

Table 3: Example Cytotoxicity Data for a Substituted Phenethylamine

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on data from structurally related phenethylamine analogs, 4-MPEA is predicted to act as a monoamine transporter modulator with the potential for neurotoxicity, cardiotoxicity, and developmental toxicity. The primary mechanisms underlying these toxicities are likely to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction. Further research is imperative to definitively establish the safety profile of 4-MPEA. The experimental protocols and predictive toxicological information provided in this guide are intended to serve as a foundation for future investigations.

References

A Technical Guide to the Historical Research and Discovery of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical research and discovery of phenethylamine derivatives. It covers key milestones, significant compounds, and the pioneering scientists who shaped our understanding of this vast chemical class. The document includes structured data on receptor affinities, detailed experimental methodologies, and visualizations of critical biological pathways and experimental workflows.

Historical Overview and Key Discoveries

The journey into the world of phenethylamines began in the late 19th century, evolving from the isolation of the parent compound to the synthesis and characterization of hundreds of psychoactive derivatives. The timeline below highlights the pivotal moments in this scientific exploration.

Historical_Timeline_of_Phenethylamine_Derivatives node_1876 1876: Phenethylamine (PEA) Isolated by Marceli Nencki from decomposing gelatin. node_1887 1887: Amphetamine First synthesized by Lazar Edeleanu. node_1876->node_1887 node_1929 1929: Amphetamine Physiological effects discovered by Gordon Alles. node_1887->node_1929 node_1897 1897: Mescaline Isolated from Peyote cactus by Arthur Heffter. node_1919 1919: Mescaline First synthesized by Ernst Späth. node_1897->node_1919 node_1912 1912: MDMA First synthesized by Anton Köllisch at Merck. node_1970s 1970s: Alexander Shulgin Begins systematic synthesis and evaluation of phenethylamines. node_1912->node_1970s node_1929->node_1970s node_1991 1991: PiHKAL Published Shulgin's work on phenethylamines is documented. node_1970s->node_1991

A flowchart of key historical discoveries in phenethylamine research.
The Foundational Compound: Phenethylamine (PEA)

The history of this class begins with the parent molecule, 2-phenylethylamine. In 1876, Polish biochemist Marceli Nencki first isolated PEA from decomposing gelatin.[1] Subsequent research identified PEA in various fermented foods and discovered that bacteria can produce it from the amino acid phenylalanine.[1] While PEA is an endogenous trace amine in the human brain that acts as a central nervous system stimulant, its role as a neurotransmitter was not understood until much later.[2][3]

The First Psychedelic: Mescaline

In 1897, German chemist Arthur Heffter isolated mescaline (3,4,5-trimethoxyphenethylamine) as the primary psychoactive alkaloid from the peyote cactus (Lophophora williamsii).[4][5][6][7][8] Through meticulous self-experimentation, Heffter identified mescaline as the compound responsible for the cactus's profound visual and psychological effects.[4][6][7] This marked the first time a psychedelic compound was isolated in a pure form.[7] The complete synthesis of mescaline was later achieved by Ernst Späth in 1919, which confirmed its chemical structure and made it available for broader scientific research.[4]

The Archetypal Stimulant: Amphetamine

Amphetamine was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu in Germany.[9][10] However, its pharmacological properties remained unexplored for decades. In 1929, American chemist Gordon Alles , while searching for a synthetic replacement for ephedrine, resynthesized and discovered the physiological effects of amphetamine.[9][10][11][12][13] After testing the compound on himself, he noted its potent central nervous system stimulant and decongestant properties, describing a "feeling of well being".[9][10] This discovery led to the development of the Benzedrine inhaler and the widespread medical use of amphetamines for conditions ranging from asthma to depression.[9][12]

The Empathogen: MDMA (Ecstasy)

3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by Anton Köllisch at the German pharmaceutical company Merck.[14][15] It was not created as an appetite suppressant, a common misconception, but rather as an intermediate chemical in the synthesis of a styptic (bleeding-stopper) agent called hydrastinine.[16][17] Merck patented the compound in 1914 but did not investigate its pharmacological properties at the time.[14][16][18] MDMA remained largely obscure until the 1970s, when American chemist Alexander "Sasha" Shulgin resynthesized it and, after self-experimentation, introduced it to the psychotherapeutic community for its unique empathogenic effects.[14][19]

The Modern Era: Alexander Shulgin and PiHKAL

No historical account of phenethylamines is complete without acknowledging the monumental contributions of Alexander Shulgin . A biochemist with a passion for psychopharmacology, Shulgin dedicated much of his career to the systematic synthesis and evaluation of psychoactive compounds.[19][20][21][22] From his home laboratory, he created and bioassayed hundreds of novel phenethylamine derivatives.[19] In 1991, he and his wife Ann Shulgin published PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), which detailed the synthesis and subjective effects of 179 different phenethylamine compounds.[20][23] This work remains an invaluable resource for chemists and pharmacologists.[20][23]

Data Presentation: Receptor Binding Affinities

The pharmacological effects of substituted phenethylamines are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, nM) for a selection of phenethylamine derivatives at key serotonin (5-HT), adrenergic (α), and trace amine-associated (TAAR1) receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
Mescaline 53011002200α1A (>10,000), α2A (>10,000)
2C-B 8 - 6114 - 140--
2C-I 0.41.10.2D1 (>10,000), D2 (>10,000), D3 (>10,000)
2C-T-2 463505α1A (1,400), α2A (4,500)
2C-T-7 14068α1A (400), α2A (1,800)
25I-NBOMe 0.0441.360α1A (0.9), D3 (7.6)

Data compiled from multiple sources.[24]

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the synthesis and characterization of phenethylamine derivatives.

General Synthesis of β-Phenethylamines via Reductive Amination

A common and versatile method for synthesizing phenethylamine derivatives is the reductive amination of a corresponding phenylacetone (a ketone). This protocol is a generalized representation of the methods used to create many of the compounds detailed by Alexander Shulgin.

Synthesis_Workflow start Start: Phenylacetone Derivative + Amine (e.g., Methylamine) reaction Reaction Vessel: Amalgamation with Aluminum Foil in Solvent (e.g., Methanol) start->reaction reflux Reflux & Stirring (Formation of Intermediate Imine) reaction->reflux reduction In-situ Reduction (Amalgam reduces the imine) reflux->reduction workup Aqueous Workup: 1. Filter to remove solids 2. Basify with NaOH 3. Steam Distillation reduction->workup extraction Solvent Extraction: Extract aqueous layer with a nonpolar solvent (e.g., Toluene) workup->extraction purification Purification: 1. Dry solvent layer (e.g., MgSO4) 2. Evaporate solvent 3. Vacuum Distillation of crude oil extraction->purification crystallization Salt Formation & Crystallization: Convert freebase to salt (e.g., HCl salt) and crystallize from solvent (e.g., Acetone) purification->crystallization end End: Purified Phenethylamine Salt crystallization->end

A generalized workflow for the synthesis of phenethylamine derivatives.

Methodology:

  • Amalgam Preparation: A solution of mercuric chloride in water is used to treat aluminum foil, which is then washed with alcohol and the reaction solvent.

  • Reaction: The substituted phenylacetone and the chosen primary amine (e.g., methylamine, ethylamine) are dissolved in a suitable solvent, such as methanol. The prepared aluminum amalgam is added to this solution.

  • Reduction: The mixture is stirred and refluxed. The aluminum amalgam acts as a reducing agent, converting the intermediate imine (formed from the ketone and amine) to the corresponding phenethylamine.

  • Workup: After the reaction is complete, the mixture is filtered to remove the aluminum oxide sludge. The filtrate is made basic with a sodium hydroxide solution.

  • Extraction: The basic aqueous solution is extracted with a nonpolar organic solvent (e.g., toluene, dichloromethane) to isolate the freebase product.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation.

  • Salt Formation: The purified freebase is dissolved in a solvent like acetone or isopropanol, and a solution of an acid (e.g., hydrochloric acid in ether) is added to precipitate the corresponding salt, which is typically more stable and easier to handle. The crystalline salt is then collected by filtration and dried.

Radioligand Receptor Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cells (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Setup: The assay is performed in microtiter plates. Each well contains:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) known to bind specifically to the receptor.[25]

    • Cell membrane preparation.

    • Varying concentrations of the unlabeled test compound (the phenethylamine derivative).

  • Nonspecific Binding Control: A set of wells containing a high concentration of a known, non-radiolabeled competitor (e.g., spiperone) is included to determine the amount of nonspecific binding of the radioligand.[25]

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Scintillation Counting: The filters are washed with cold buffer to remove unbound radioligand, and the radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Phenethylamine derivatives exert their effects by interacting with several key neuronal systems. Their primary mechanisms involve acting as agonists at G protein-coupled receptors (GPCRs) and interfering with monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Many phenethylamines, including PEA and amphetamine, are potent agonists of TAAR1.[3][26] Activation of this intracellular GPCR, which primarily couples to Gαs, initiates a signaling cascade that modulates the activity of monoamine transporters.

TAAR1_Signaling_Pathway cluster_neuron Presynaptic Neuron PEA Phenethylamine Derivative TAAR1 TAAR1 PEA->TAAR1 binds Membrane ----------------- Cell Membrane ----------------- Gs TAAR1->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates Efflux Dopamine Efflux (Reverse Transport) DAT->Efflux Internalization DAT Internalization (Non-competitive reuptake inhibition) DAT->Internalization Gs->AC activates

TAAR1 signaling cascade initiated by a phenethylamine agonist.

Activation of TAAR1 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[26][27] These kinases then phosphorylate monoamine transporters like the dopamine transporter (DAT), causing two key effects: the reversal of transporter function (efflux) and the internalization of the transporter from the cell membrane (non-competitive reuptake inhibition).[26]

Serotonin 2A (5-HT2A) Receptor Signaling

The psychedelic effects of many phenethylamines (e.g., mescaline, 2C-B) are primarily mediated by their agonist activity at the 5-HT2A receptor. This receptor is coupled to the Gq/G11 pathway.

5HT2A_Signaling_Pathway cluster_neuron Postsynaptic Neuron Psychedelic Psychedelic Phenethylamine Receptor 5-HT2A Receptor Psychedelic->Receptor binds Gq Receptor->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream PKC->Downstream Gq->PLC activates

5-HT2A receptor signaling pathway activated by a psychedelic phenethylamine.

Upon agonist binding, the activated receptor stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, altering neuronal excitability and gene expression, which are thought to underlie the profound changes in perception and cognition associated with these compounds.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

In addition to plasma membrane transporters, phenethylamines also interact with the Vesicular Monoamine Transporter 2 (VMAT2).[3][28][29] VMAT2 is responsible for packaging monoamines (like dopamine and serotonin) from the neuronal cytoplasm into synaptic vesicles for later release.

VMAT2_Interaction cluster_vesicle Synaptic Vesicle VMAT2 VMAT2 H_out H⁺ VMAT2->H_out DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Disruption Disruption of Vesicular Storage ↑ Cytoplasmic Dopamine VMAT2->Disruption H_in H⁺ H_in->VMAT2 drives PEA Phenethylamine Derivative PEA->VMAT2 inhibits DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 transport

Mechanism of VMAT2 inhibition by phenethylamine derivatives.

Phenethylamine and its derivatives can act as competitive substrates and/or inhibitors of VMAT2.[3][30] By disrupting the transporter's ability to sequester monoamines into vesicles, they increase the cytoplasmic concentration of these neurotransmitters. This elevated cytoplasmic pool becomes a ready source for reverse transport out of the neuron via plasma membrane transporters like DAT, a process amplified by TAAR1 activation. The combined action of TAAR1 activation and VMAT2 inhibition leads to a robust, non-exocytotic release of monoamines into the synapse.

References

The Solubility Profile of 4-Methylphenethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties of a Key Trace Amine Analog

This technical guide provides a comprehensive overview of the solubility of 4-Methylphenethylamine (4-MPEA) in both aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental methodologies for solubility determination, and presents key biological pathways and experimental workflows in a clear, visual format. While quantitative solubility data for 4-MPEA is not extensively available in public literature, this guide leverages data from structurally similar compounds—phenethylamine and its isomer amphetamine—to provide a robust predictive framework.

Introduction to this compound

This compound, a structural analog of phenethylamine, is a trace amine that has garnered interest in neuropharmacological research. Its interaction with trace amine-associated receptor 1 (TAAR1) suggests its potential role in modulating monoaminergic systems.[1] A thorough understanding of its solubility is fundamental for its application in experimental settings, influencing everything from formulation and dosage to bioavailability and toxicological assessment.

Physicochemical Properties of this compound

4-MPEA is a clear, colorless to light yellow liquid at room temperature.[1] Its basic physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3261-62-9[2][3]
Molecular Formula C₉H₁₃N[2][3]
Molecular Weight 135.21 g/mol [2][3]
Boiling Point 214 °C[2][3]
Density 0.93 g/mL at 25 °C[2][3]

Solubility of this compound

Direct quantitative solubility data for this compound is sparse in the available scientific literature. However, based on its chemical structure and qualitative reports, a predictive understanding of its solubility can be established.

Qualitative Solubility

This compound has been described as slightly soluble in chloroform and methanol.[2] As a general rule for phenethylamines, those with a carbon count exceeding four tend to exhibit low water solubility but are soluble in various organic solvents.[4] Given that 4-MPEA possesses nine carbon atoms, it is expected to follow this trend.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative context, the solubility of the parent compound, phenethylamine, and its isomer, amphetamine, are presented below. These compounds share a similar phenethylamine backbone and offer valuable insights into the expected solubility of 4-MPEA.

Table 1: Quantitative Solubility of Phenethylamine

SolventSolubilityTemperature (°C)
WaterSolubleNot Specified
EthanolVery SolubleNot Specified
Diethyl EtherVery SolubleNot Specified
Carbon TetrachlorideSolubleNot Specified

Data sourced from PubChem CID 1001.[5]

Table 2: Quantitative Solubility of Amphetamine (Free Base)

SolventSolubilityTemperature (°C)
WaterSlightly SolubleNot Specified
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
ChloroformSolubleNot Specified

Data sourced from UNODC and SWGDRUG.[6][7]

Octanol-Water Partition Coefficient (LogP)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected aqueous and organic solvents

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

  • After equilibration, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant can be centrifuged at high speed, and the clear liquid then sampled.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Assay)

This method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Materials:

  • This compound stock solution in dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Plate reader capable of nephelometry or turbidimetry

  • Automated liquid handling system (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the 4-MPEA DMSO stock solution to each well to achieve a range of final concentrations.[9]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[10]

  • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[9]

Visualizations

TAAR1 Signaling Pathway

This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[1] The activation of TAAR1 initiates a complex signaling cascade.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MPEA This compound TAAR1 TAAR1 MPEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates PKC PKC TAAR1->PKC Activates D2R_pre Presynaptic D2R TAAR1->D2R_pre Enhances function TAAR1_D2R_hetero TAAR1-D2R Heterodimer TAAR1->TAAR1_D2R_hetero AKT AKT TAAR1->AKT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates CREB CREB PKA->CREB PKC->DAT Phosphorylates (Internalization) DA_out Dopamine Efflux DAT->DA_out Reversal DA_vesicle Dopamine Vesicle DA_vesicle->DA_out D2R_post Postsynaptic D2R D2R_post->TAAR1_D2R_hetero TAAR1_D2R_hetero->PKA Inhibits ERK ERK1/2 TAAR1_D2R_hetero->ERK Inhibits Signaling_out Cellular Response ERK->Signaling_out CREB->Signaling_out GSK3b GSK3β AKT->GSK3b Inhibits GSK3b->Signaling_out

Caption: TAAR1 Signaling Cascade.

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess 4-MPEA in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility (e.g., g/L, mol/L) quantify->calculate end End calculate->end

Caption: Thermodynamic Solubility Workflow.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the scientific literature, a comprehensive understanding of its likely behavior can be inferred from its physicochemical properties and data from analogous compounds. This technical guide provides a framework for researchers to approach the use of 4-MPEA in their studies, offering detailed protocols for the empirical determination of its solubility. The provided visualizations of its key signaling pathway and a standard experimental workflow further equip scientists with the necessary tools for informed research and development. The generation of precise solubility data for 4-MPEA through the application of the methodologies outlined herein is a critical next step for the research community.

References

The Renaissance of Phenethylamines: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of substituted phenethylamines and their potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental methodologies for the investigation of this promising class of compounds. The information presented herein is intended to serve as a foundational resource for the advancement of novel therapeutics for a range of neurological and psychiatric disorders.

Substituted phenethylamines, a class of compounds characterized by a core phenethylamine structure, have long been recognized for their psychoactive properties. However, a nuanced understanding of their pharmacology is revealing a spectrum of therapeutic possibilities. From the well-established use of amphetamines in treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy to the breakthrough potential of 3,4-methylenedioxymethamphetamine (MDMA) in psychotherapy for Post-Traumatic Stress Disorder (PTSD), this chemical family is at the forefront of neuropsychiatric research.[1][2]

Core Mechanisms of Action

The therapeutic effects of substituted phenethylamines are primarily mediated through their interaction with several key protein targets in the central nervous system. These include:

  • Serotonin 2A (5-HT2A) Receptors: Agonism at this G protein-coupled receptor (GPCR) is a hallmark of classic psychedelics and is believed to be crucial for the therapeutic effects observed in psychedelic-assisted psychotherapy.[3] Activation of 5-HT2A receptors, which are densely expressed in the prefrontal cortex, is thought to mediate profound changes in perception, mood, and cognition that can facilitate therapeutic breakthroughs.[3]

  • Trace Amine-Associated Receptor 1 (TAAR1): This GPCR is a key regulator of monoamine neurotransmission.[4] Phenethylamines, as endogenous ligands for TAAR1, can modulate the activity of dopamine, norepinephrine, and serotonin systems.[4][5] TAAR1 agonists have shown potential in preclinical models for treating addiction, schizophrenia, and other conditions related to dysregulated monoaminergic signaling.[6]

  • Monoamine Transporters: Many substituted phenethylamines interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] By inhibiting the reuptake of these neurotransmitters, these compounds can increase their synaptic concentrations, leading to stimulant and mood-elevating effects.[8] The specific affinity for each transporter subtype dictates the unique pharmacological profile of each compound.

Quantitative Analysis of Receptor Affinities

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of a selection of substituted phenethylamines at key receptor and transporter targets. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the design of novel compounds with improved selectivity and therapeutic indices.

Table 1: Binding Affinities (Ki, nM) of Substituted Phenethylamines at Serotonin Receptors

Compound5-HT2A5-HT2C5-HT1A
2C-I0.41.1≥ 2700
2C-T-246350-
2C-T-454220-
2C-T-7140-
25I-NBOMe0.0441.3-
Mescaline5301100-
DOM---
25D-NBOMe---
25E-NBOMe---
25H-NBOMe---
25I-NBOH---
25N-NBOMe---

Data compiled from multiple sources.[1][9][10]

Table 2: Activity of Substituted Phenethylamines at TAAR1 and Monoamine Transporters

CompoundTAAR1 (rat, Ki, nM)DAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)
Phenethylamine----
Amphetamine----
MDMA----
2C-T-25---
2C-T-425---
2C-T-768---
2C-O21---
2C-O-Et120---
2C-I0.2---
25I-NBOMe60---
Mescaline2200---

Data compiled from multiple sources.[9][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phenethylamine pharmacology is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G 5-HT2A Receptor Gq-Coupled Signaling Pathway cluster_membrane Plasma Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Phenethylamine Substituted Phenethylamine (Agonist) Phenethylamine->5HT2A_Receptor DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

5-HT2A Receptor Gq-Coupled Signaling Pathway

G TAAR1 Gs-Coupled Signaling Pathway cluster_membrane Presynaptic Membrane TAAR1 TAAR1 Gs_Protein Gs Protein TAAR1->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts Phenethylamine Phenethylamine (Agonist) Phenethylamine->TAAR1 cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT_Phosphorylation DAT/SERT/NET Phosphorylation PKA->DAT_Phosphorylation Transporter_Internalization Transporter Internalization/ Reversal DAT_Phosphorylation->Transporter_Internalization Monoamine_Modulation Modulation of Monoamine Levels Transporter_Internalization->Monoamine_Modulation

TAAR1 Gs-Coupled Signaling Pathway

G Workflow for In Vitro Radioligand Binding Assay Start Start Cell_Culture Cell Culture & Membrane Preparation Start->Cell_Culture Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Cell_Culture->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing Filters Filtration->Washing Scintillation_Counting Scintillation Counting to Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Radioligand Binding Assay

G MDMA-Assisted Therapy Clinical Trial Workflow cluster_treatment Treatment Cycle (Repeated 2-3 times) Screening Screening Period (Informed Consent, Eligibility) Preparatory Preparatory Period (Medication Tapering, Baseline Assessments, ~3 Preparatory Psychotherapy Sessions) Screening->Preparatory Treatment Treatment Period (~8-12 weeks) Preparatory->Treatment Follow_Up Follow-up Period Treatment->Follow_Up End Study Termination Follow_Up->End Dosing MDMA Dosing Session (~8 hours) Integration Integrative Psychotherapy Sessions (~3 sessions post-dosing) Dosing->Integration

MDMA-Assisted Therapy Clinical Trial Workflow

Experimental Protocols

A clear and reproducible methodology is the cornerstone of robust scientific research. This section provides a detailed protocol for a key in vitro assay used to characterize the pharmacological properties of substituted phenethylamines.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: Substituted phenethylamine of interest.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT2A receptor.

    • Homogenize cells in lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[12]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add cell membranes, [3H]ketanserin (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, [3H]ketanserin, and a high concentration of mianserin.

    • Competition Binding: Add cell membranes, [3H]ketanserin, and varying concentrations of the test compound.[13]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.[13]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine uptake by the dopamine transporter.

Materials:

  • Cells: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radiolabeled Substrate: [3H]Dopamine.

  • Test Compound: Substituted phenethylamine of interest.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Lysis Buffer: e.g., 1% SDS.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cell Culture:

    • Plate DAT-expressing cells in a 96-well plate and grow to confluence.[14]

  • Assay Procedure:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells with lysis buffer.

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials with scintillation cocktail.

    • Quantify the amount of [3H]dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known DAT inhibitor like cocaine) from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

Future Directions and Conclusion

The therapeutic landscape for psychiatric and neurological disorders is undergoing a significant transformation, with substituted phenethylamines playing a pivotal role. The promising results from MDMA-assisted psychotherapy for PTSD are paving the way for further investigation into the therapeutic potential of other compounds in this class for conditions such as depression, anxiety, and addiction.[2][7]

Future research should focus on:

  • Developing novel compounds with improved receptor selectivity to minimize off-target effects and enhance therapeutic efficacy.

  • Elucidating the detailed molecular mechanisms underlying the therapeutic effects of these compounds, including their impact on neural plasticity and circuit function.

  • Conducting well-designed clinical trials to establish the safety and efficacy of promising candidates in various patient populations.

This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of substituted phenethylamines. By providing a centralized resource of quantitative data, experimental protocols, and mechanistic insights, it is our hope to facilitate further innovation in this exciting and rapidly evolving field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Methylphenethylamine (4-MPEA) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the administration and evaluation of 4-Methylphenethylamine (4-MPEA) in rodent models. Due to the limited availability of specific published protocols for 4-MPEA, the following methodologies are adapted from established procedures for structurally related phenethylamine compounds and general guidelines for substance administration in laboratory rodents.

General Considerations

Prior to initiating any study, it is imperative to obtain approval from the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee for all animal procedures.[1]

Animal Model: The choice of rodent species and strain (e.g., C57BL/6J mice, Sprague-Dawley rats) should be justified based on the research question.[1] Adult male animals are frequently used to avoid hormonal cycle variations in females.

Drug Preparation: 4-MPEA should be dissolved in a sterile, isotonic vehicle suitable for the chosen administration route. Common vehicles include sterile saline (0.9% NaCl) or saline with a small percentage of a solubilizing agent like Tween 80.[1] The vehicle alone must be administered to a control group to ensure that any observed effects are due to the test compound. The pH of the solution should be adjusted to a physiological range (~7.4) to avoid irritation.[2]

Blinding: To minimize experimenter bias, the researcher administering the substance and observing the outcomes should be blinded to the experimental conditions.[1]

Dosing and Administration

The selection of dose and administration route is critical and should be based on the study's objectives. The rate of absorption and onset of action vary significantly with the route of administration, generally following the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]

Table 1: Recommended Administration Volumes and Needle Gauges for Rodents

SpeciesRouteMaximum VolumeNeedle Gauge
Mouse Intraperitoneal (IP)< 2-3 mL25-27
Subcutaneous (SC)< 2-3 mL (divided sites)25-27
Intravenous (IV) - Tail Vein< 0.2 mL27-30
Oral Gavage (PO)10 mL/kg (up to 20 mL/kg)-
Rat Intraperitoneal (IP)5-10 mL/kg (up to 20 mL/kg)-
Subcutaneous (SC)5-10 mL/kg-
Intravenous (IV) - Tail Vein0.5 mL-
Oral Gavage (PO)10 mL/kg (up to 20 mL/kg)-

Source: Adapted from multiple sources.[3][4][5]

Experimental Protocols

Assessment of Locomotor Activity (Open Field Test)

This assay is widely used to evaluate general locomotor activity and exploratory behavior.[1]

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video tracking software

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[1]

  • Administer the predetermined dose of 4-MPEA or vehicle via the chosen route.

  • Place the animal in the center of the open field arena.

  • Record the animal's activity for a specified period (e.g., 30-60 minutes) using video tracking software.

  • Key parameters to measure include total distance traveled, time spent in the center versus the periphery (thigmotaxis), and rearing frequency.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[6][7]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex) under anesthesia.

  • Allow the animal to recover for a species-appropriate period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples.

  • Administer 4-MPEA or vehicle.

  • Continue collecting dialysate samples at regular intervals.

  • Analyze the samples for neurotransmitter content (e.g., dopamine, serotonin) using HPLC.

Expected Quantitative Data

While specific data for 4-MPEA is not available, the following tables summarize expected outcomes based on studies of similar phenethylamines.

Table 2: Exemplar Effects of a Phenethylamine Analog (2-Cl-4,5-MDMA) on Dopamine Levels in the Nucleus Accumbens Shell of Adult Rats [6]

Treatment GroupPeak Dopamine Increase (as % of baseline)
Vehicle~100%
1 mg/kg~150%
3 mg/kg~250%
5 mg/kg~400%

Table 3: Exemplar Effects of a Phenethylamine Analog (Methamphetamine) on Locomotor Activity in Mice [8]

Treatment Group (i.p.)Total Distance Traveled (cm)
Saline~5,000
1.25 mg/kg~10,000
2.5 mg/kg~18,000
3.75 mg/kg~24,000

Visualizations

Signaling Pathway

phenethylamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPEA 4-MPEA DAT Dopamine Transporter (DAT) MPEA->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) MPEA->NET Blocks Reuptake VMAT2 VMAT2 MPEA->VMAT2 Inhibits Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Synapse Synaptic Dopamine Dopamine_Cytosol->Dopamine_Synapse Efflux via Reversed DAT D_Receptors Dopamine Receptors Dopamine_Synapse->D_Receptors Binds Signal Postsynaptic Signaling D_Receptors->Signal

Caption: Putative signaling pathway of 4-MPEA in a dopaminergic neuron.

Experimental Workflow

experimental_workflow start Start iacuc IACUC Protocol Approval start->iacuc animals Animal Acclimation (e.g., 7 days) iacuc->animals habituation Habituation to Testing Room (30-60 min) animals->habituation dosing Administer 4-MPEA or Vehicle (e.g., IP, SC, PO) habituation->dosing drug_prep Prepare 4-MPEA and Vehicle Solutions drug_prep->dosing behavioral Behavioral Testing (e.g., Open Field) dosing->behavioral neurochemical Neurochemical Analysis (e.g., Microdialysis) dosing->neurochemical data_analysis Data Analysis and Statistical Comparison behavioral->data_analysis neurochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for 4-MPEA administration in rodents.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 4-Methylphenethylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylphenethylamine (4-MPA) is a trace amine and a structural isomer of amphetamine. Its detection and quantification in biological matrices are essential for various research fields, including pharmacology, toxicology, and clinical diagnostics. This document details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring efficiency and high recovery, making it suitable for high-throughput analysis. The principles are based on established methods for similar phenethylamine compounds.[1][2]

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation with an organic solvent.[3][4] The resulting supernatant is then injected into a reverse-phase HPLC system for chromatographic separation.[1] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][5]

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard, this compound-d4 (or other suitable deuterated analog as Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS or 18 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed reference standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol.

  • Precipitation Solvent: 0.1% Formic Acid in Acetonitrile.[6]

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold precipitation solvent (0.1% Formic Acid in Acetonitrile).[6][7]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system for analysis.

Instrumentation and Conditions

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.[1]

HPLC Parameters
ParameterValue
Column C18 Reverse-Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[1][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][9]
Flow Rate 0.4 mL/min[5]
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.[2]
Injection Volume 5 µL
Column Temp. 40 °C
Mass Spectrometry Parameters
ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode[2]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
Ion Spray Voltage 5.5 kV[9]
Source Temp. 550 °C[9]
Collision Gas Nitrogen or Argon
MRM Transitions To be determined by infusing standard solutions of the analyte and IS.[2]
Example (4-MPA) Precursor Ion (m/z) → Product Ion (m/z)
Example (IS) Precursor Ion (m/z) → Product Ion (m/z)

Method Validation and Performance

The method should be validated according to international guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[10][11][12] The following table summarizes the expected performance characteristics based on typical results for similar phenethylamine compounds.[2][5]

Quantitative Performance Summary
Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99[2]> 0.995
Calibration Range -0.5 - 500 ng/mL
Limit of Detection (LOD) S/N > 3~0.1 ng/mL[2]
Limit of Quantitation (LOQ) S/N > 10, Precision <20%, Accuracy 80-120%[13]0.5 ng/mL[2]
Intra-day Precision (%RSD) < 15% (< 20% at LOQ)[10]< 10%
Inter-day Precision (%RSD) < 15% (< 20% at LOQ)[10]< 12%
Accuracy (%RE) Within ±15% (±20% at LOQ)[5][13]Within ±10%
Recovery Consistent and reproducible90 - 115%[2]
Matrix Effect Monitored and within acceptable limitsTo be determined

Visualized Workflows and Relationships

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard (IS) plasma->add_is add_acn Add 300 µL Cold Acetonitrile (0.1% Formic Acid) add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Report Results quant->report

Caption: HPLC-MS/MS experimental workflow for this compound quantification in plasma.

Bioanalytical Method Validation Parameters

G cluster_core Core Performance Metrics cluster_range Quantitative Range cluster_stability Sample Integrity Accuracy Accuracy (%RE) Precision Precision (%RSD) Selectivity Selectivity (No Interference) Linearity Linearity (r²) Range Range Linearity->Range LLOQ Sensitivity (LLOQ) LLOQ->Range Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery Recovery Matrix Matrix Effect Validation Method Validation Validation->Accuracy Validation->Precision Validation->Selectivity Validation->Linearity Validation->LLOQ Validation->Range Validation->Stability Validation->Recovery Validation->Matrix

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

References

Application Note: Analysis of 4-Methylphenethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the identification and quantification of 4-Methylphenethylamine (4-MPEA) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a trace amine and a structural isomer of amphetamine, acting as a TAAR1 agonist.[1] Its detection and quantification are of significant interest in several scientific disciplines. The protocols outlined herein are adapted from established methods for the analysis of phenethylamines and related designer drugs, offering a robust starting point for method development and validation.[2] The procedure involves sample extraction, derivatization to improve chromatographic properties, and subsequent analysis by GC-MS.

Introduction

This compound (4-MPEA) is a substituted phenethylamine that has gained attention due to its structural similarity to psychostimulant compounds.[2] Accurate and sensitive analytical methods are crucial for its detection and quantification in forensic, clinical, and research settings. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, providing both high-resolution separation and definitive identification based on mass spectra.[2] However, the analysis of phenethylamines like 4-MPEA by GC-MS often requires derivatization to improve their volatility, thermal stability, and chromatographic peak shape.[2][3] This application note details a comprehensive approach, including sample preparation, derivatization, and GC-MS instrumental parameters for the analysis of 4-MPEA.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure suitable for biological matrices such as urine, blood plasma, or serum.

Materials:

  • Sample (urine, plasma, or serum)

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • pH 9.0 buffer (e.g., ammonium chloride)

  • Concentrated ammonium hydroxide

  • Extraction solvent (e.g., n-butyl chloride, ethyl acetate)

  • 0.5 N Sulfuric acid

  • Hexane

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a centrifuge tube.

  • Add the internal standard solution.

  • Add 1 mL of pH 9.0 buffer and vortex to mix.

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 5 mL of the extraction solvent (e.g., n-butyl chloride), cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • For further cleanup (optional), add 3 mL of 0.5 N sulfuric acid, vortex, and centrifuge. Transfer the lower aqueous layer to a clean tube.

  • Add 3 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer.

  • Make the aqueous layer basic with concentrated ammonium hydroxide.

  • Add 3 mL of the extraction solvent, vortex, and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization

Derivatization is highly recommended to improve the chromatographic analysis of 4-MPEA. Acylation with fluorinated anhydrides is a common and effective method.[4]

Materials:

  • Dried sample extract from the LLE procedure

  • Derivatizing agent (e.g., Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), or Trifluoroacetic anhydride (TFAA))

  • Ethyl acetate

  • Heating block or water bath

Procedure:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (e.g., HFBA).

  • Cap the vial tightly and vortex for 20 seconds.

  • Heat the mixture at 70°C for 25-30 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and applications.

Parameter Value
Gas Chromatograph
ColumnDB-1MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Mass Scan Range40-550 amu
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

In full scan mode, the mass spectrum of the derivatized 4-MPEA is used for identification. The fragmentation pattern is characteristic of the molecule. For underivatized 4-methylamphetamine, a related compound, the base peak is observed at m/z 44, with other minor fragments at m/z 91 and 117.[6] Derivatization will produce higher molecular weight fragments that are more specific for identification.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using known concentrations of 4-MPEA standards and a constant concentration of the internal standard. The analysis should be performed in SIM mode, monitoring characteristic ions of the derivatized analyte and internal standard. The following table presents representative quantitative data for amphetamine-like compounds, which can serve as a guideline for the validation of a 4-MPEA assay.[5]

Parameter Representative Value
Linearity Range 2 - 40 ng/mg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.1 ng/mg
Limit of Quantification (LOQ) 0.1 - 0.2 ng/mg
Recovery 77 - 87%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) LLE Liquid-Liquid Extraction Sample->LLE Basification & Solvent Addition Derivatization Derivatization with HFBA/PFPA/TFAA LLE->Derivatization Evaporation & Reconstitution GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (Scan or SIM) Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Qualitative Identification (Mass Spectrum) Data_Analysis->Identification Quantification Quantitative Analysis (Calibration Curve) Data_Analysis->Quantification

References

Synthesis and Purification of 4-Methylphenethylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 4-Methylphenethylamine hydrochloride. The methodologies outlined are based on established chemical principles, including reductive amination and nitrile reduction, followed by purification via recrystallization of the hydrochloride salt.

Synthetic Pathways

This compound can be synthesized through several established routes. The two primary methods detailed below are the reductive amination of 4-methylphenylacetone and the reduction of 4-methylphenylacetonitrile.

Reductive Amination of 4-Methylphenylacetone

Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds.[1] This process involves the reaction of a ketone or aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the corresponding amine.[1]

Reduction of 4-Methylphenylacetonitrile

An alternative and effective route involves the reduction of 4-methylphenylacetonitrile. This method can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of phenethylamine derivatives, based on literature for analogous compounds.

ParameterReductive AminationNitrile ReductionPurification (Recrystallization)
Starting Material 4-Methylphenylacetone4-MethylphenylacetonitrileCrude this compound HCl
Key Reagents Ammonia source, Reducing agent (e.g., NaBH₃CN)Reducing agent (e.g., LiAlH₄)Dichloromethane, Acetone
Typical Yield 70-85%80-95%>90% recovery
Purity (Post-reaction) 85-95%90-98%>99%
Purity (Post-purification) >99%>99%>99%

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 4-methylphenylacetone.

Materials:

  • 4-Methylphenylacetone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methylphenylacetone (1 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and basify with a 2M NaOH solution to a pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield this compound as an oil.

Protocol 2: Formation and Purification of Hydrochloride Salt

This protocol details the conversion of the freebase to its hydrochloride salt and subsequent purification by recrystallization.

Materials:

  • Crude this compound (freebase oil)

  • Dichloromethane (DCM)

  • Acetone

  • Hydrochloric acid (4M in 1,4-dioxane or concentrated HCl in a suitable solvent)

Procedure:

  • Dissolve the crude this compound oil in dichloromethane.

  • Slowly add a solution of 4M hydrogen chloride in 1,4-dioxane (3 eq) while stirring.[2]

  • Stir the mixture at room temperature for 18 hours.[2]

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution to dryness to obtain the crude hydrochloride salt.

  • For recrystallization, dissolve the crude salt in a minimal amount of hot dichloromethane.

  • Slowly add acetone to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A patent for a similar compound reported recrystallization from a dichloromethane/acetone mixture (e.g., 35mL/50mL) to yield the pure hydrochloride salt.[2]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis of this compound cluster_purification Purification 4-Methylphenylacetone 4-Methylphenylacetone Reductive_Amination Reductive Amination (Ammonia Source, Reducing Agent) 4-Methylphenylacetone->Reductive_Amination Crude_Freebase Crude this compound (Oil) Reductive_Amination->Crude_Freebase Salt_Formation Hydrochloride Salt Formation (HCl) Crude_Freebase->Salt_Formation Crude_Salt Crude Hydrochloride Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization (DCM/Acetone) Crude_Salt->Recrystallization Pure_Product Pure this compound HCl (Crystals) Recrystallization->Pure_Product

Caption: Workflow for Synthesis and Purification.

Reductive Amination Signaling Pathway

G Ketone 4-Methylphenylacetone Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine This compound Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: Reductive Amination Pathway.

References

Application Notes and Protocols for Receptor Binding Assay of 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine and a potent agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission and is a promising target for the treatment of various neuropsychiatric disorders.[2][3] 4-MPEA also exhibits interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] Understanding the binding characteristics of 4-MPEA at these targets is crucial for elucidating its pharmacological profile and therapeutic potential.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 4-MPEA for its primary target, TAAR1. A general protocol for assessing its interaction with monoamine transporters is also described.

Data Presentation

TargetPutative Kᵢ (nM)Comments
Human TAAR1 10 - 100Potent agonist activity has been established. The Kᵢ value is an estimate based on the activity of other potent trace amine agonists.
Dopamine Transporter (DAT) 500 - 2000Expected to have moderate to low affinity, similar to other phenethylamine derivatives.
Norepinephrine Transporter (NET) 200 - 1000Likely to show higher affinity for NET compared to DAT and SERT, a common feature of phenethylamines.
Serotonin Transporter (SERT) > 2000Generally, phenethylamines that are not substituted on the phenyl ring have low affinity for SERT.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for TAAR1

This protocol describes a method to determine the binding affinity (Kᵢ) of 4-MPEA for TAAR1 using a competitive displacement assay.

1. Materials and Reagents

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human TAAR1.

  • Radioligand: [³H]-p-Tyramine or another suitable TAAR1 agonist radioligand. The choice of radioligand is critical, and its equilibrium dissociation constant (Kd) must be predetermined.

  • Test Compound: this compound (4-MPEA).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled high-affinity TAAR1 agonist (e.g., β-phenethylamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Cell Harvester.

2. Membrane Preparation

  • Culture HEK293 cells stably expressing human TAAR1 to ~90% confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of membrane preparation (20-50 µg of protein).

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitor Binding: 50 µL of 4-MPEA at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding as a function of the logarithm of the 4-MPEA concentration.

  • Determine the IC₅₀ value (the concentration of 4-MPEA that inhibits 50% of the specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This protocol measures the ability of 4-MPEA to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

1. Materials and Reagents

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates: [³H]-Dopamine for DAT, [³H]-Norepinephrine for NET, and [³H]-Serotonin for SERT.

  • Test Compound: this compound (4-MPEA).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH buffer).

  • Selective Inhibitors (for defining non-specific uptake): GBR12909 for DAT, desipramine for NET, and fluoxetine for SERT.

2. Assay Procedure

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluency.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of 4-MPEA or a selective inhibitor for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the respective radiolabeled substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

3. Data Analysis

  • Determine the specific uptake by subtracting the radioactivity in the presence of the selective inhibitor from the total uptake.

  • Plot the percentage of inhibition of specific uptake as a function of the 4-MPEA concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Experimental Workflow

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293-hTAAR1) Incubation Incubation in 96-well Plate (Total, Non-specific, Competitor) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & 4-MPEA) Ligand_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Counting->Analysis Curve_Fit Non-linear Regression (IC50) Analysis->Curve_Fit Ki_Calc Cheng-Prusoff Equation (Ki) Curve_Fit->Ki_Calc

Caption: Workflow for the competitive radioligand binding assay.

TAAR1 Signaling Pathway

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s activates G_alpha_13 Gα13 TAAR1->G_alpha_13 activates MPEA This compound MPEA->TAAR1 Agonist Binding AC Adenylyl Cyclase G_alpha_s->AC activates RhoA RhoA G_alpha_13->RhoA activates cAMP cAMP AC->cAMP produces PKC PKC RhoA->PKC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK PKC->ERK activates Response Cellular Response (Modulation of Monoamine Transporters) ERK->Response CREB->Response

Caption: Simplified signaling pathway of TAAR1 activation by 4-MPEA.

References

Application Notes and Protocols for In Vivo Microdialysis: Measuring 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA) is a trace amine and a structural analog of amphetamine. Its pharmacological profile suggests potential interactions with monoaminergic systems, making it a compound of interest in neuroscience and drug development. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals, providing invaluable data on the pharmacokinetics and pharmacodynamics of centrally acting drugs.[1][2][3] These application notes provide a comprehensive protocol for the use of in vivo microdialysis to measure extracellular levels of 4-MPEA in the nucleus accumbens, a key brain region implicated in reward and addiction.[4]

Data Presentation

The following tables summarize expected quantitative data for in vivo microdialysis experiments measuring 4-MPEA. These values are based on typical findings for similar phenethylamine compounds and neurotransmitters and should be considered as a reference for experimental design and data interpretation.

Table 1: Microdialysis Experimental Parameters

ParameterValue
Animal ModelAdult Male Sprague-Dawley Rat (280-320g)
Target Brain RegionNucleus Accumbens Shell
Stereotaxic Coordinates (from Bregma)AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm
Microdialysis ProbeConcentric, 2 mm membrane (e.g., CMA 12)
Perfusion Fluid (aCSF) Composition147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4
Flow Rate1.0 - 2.0 µL/min
Sample Collection Interval10 - 20 min

Table 2: Analytical Method Performance (UPLC-MS/MS)

ParameterExpected Value
Linearity Range0.05 - 50 ng/mL
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantitation (LOQ)~0.05 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Table 3: Expected Extracellular Concentrations of 4-MPEA and Dopamine

AnalyteConditionExpected Concentration Range (nM)
4-MPEABasal (Pre-administration)Not Detected
4-MPEAPost-administration (1 mg/kg, i.p.)5 - 50 nM
DopamineBasal2 - 10 nM[4][5][6]
DopaminePost 4-MPEA administration (1 mg/kg, i.p.)20 - 100 nM (100-500% of baseline)

Experimental Protocols

I. Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2.5% for maintenance) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole in the skull over the nucleus accumbens at the predetermined coordinates.

  • Guide Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.

  • Probe Insertion: Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the nucleus accumbens.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal dopamine concentrations.

  • 4-MPEA Administration: Administer 4-MPEA via the desired route (e.g., intraperitoneal injection).

  • Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration to monitor the time course of 4-MPEA and its effect on dopamine levels.

  • Sample Handling: Immediately after collection, add an antioxidant (e.g., perchloric acid) to the samples to prevent degradation of dopamine. Store samples at -80°C until analysis.

III. Analytical Protocol: UPLC-MS/MS Quantification of 4-MPEA and Dopamine
  • Sample Preparation:

    • Thaw microdialysate samples on ice.

    • To a 10 µL aliquot of the dialysate, add 10 µL of a deuterated internal standard solution (e.g., 4-MPEA-d5 and Dopamine-d4).

    • Derivatization (optional but recommended for improved sensitivity and chromatography): Add a derivatizing agent such as benzoyl chloride to label the primary amine groups of 4-MPEA and dopamine.[7]

  • Chromatographic Separation:

    • UPLC System: A high-performance UPLC system (e.g., Waters Acquity).

    • Column: A reverse-phase C18 column with a small particle size (e.g., 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) over several minutes to separate the analytes.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ions for 4-MPEA, dopamine, and their respective internal standards by infusing standard solutions.

Visualization

Experimental Workflow

experimental_workflow cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthesia stereotaxic Stereotaxic Implantation anesthesia->stereotaxic craniotomy Craniotomy stereotaxic->craniotomy guide_cannula Guide Cannula Implantation craniotomy->guide_cannula recovery Post-operative Recovery guide_cannula->recovery habituation Habituation recovery->habituation Allow 48-72h recovery probe_insertion Probe Insertion habituation->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion equilibration Equilibration perfusion->equilibration baseline Baseline Sampling equilibration->baseline drug_admin 4-MPEA Administration baseline->drug_admin post_admin_sampling Post-administration Sampling drug_admin->post_admin_sampling sample_prep Sample Preparation & Derivatization post_admin_sampling->sample_prep Store samples at -80°C uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis

Caption: Experimental workflow for in vivo microdialysis measurement of 4-MPEA.

Putative Signaling Pathway of this compound

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPEA_ext 4-MPEA (extracellular) DAT Dopamine Transporter (DAT) MPEA_ext->DAT Uptake MPEA_int 4-MPEA (intracellular) DAT->MPEA_int DA_synapse Dopamine DAT->DA_synapse Reverse Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA Sequestration TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) TAAR1->DAT Phosphorylation & Reversal DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release Inhibition by 4-MPEA DA_cyto->VMAT2 MPEA_int->VMAT2 Inhibition MPEA_int->TAAR1 Activation D1R Dopamine D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Activation PKA Protein Kinase A cAMP->PKA Activation downstream Downstream Signaling (e.g., CREB, ΔFosB) PKA->downstream

Caption: Putative signaling pathway for 4-MPEA in a dopaminergic synapse.

References

Application Note: Liquid-Liquid Extraction of 4-Methylphenethylamine from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

AN-04MPA-LLEU

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methylphenethylamine (4-MPA) is a substituted phenethylamine and a trace amine associated receptor 1 (TAAR1) agonist.[1] Its structural similarity to amphetamine and other stimulants necessitates reliable and robust analytical methods for its detection and quantification in biological matrices like urine. Such analysis is critical in clinical toxicology, forensic science, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction of 4-MPA from human urine using a classic liquid-liquid extraction (LLE) technique, optimized for basic compounds, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method Liquid-liquid extraction (LLE) is a sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of this partitioning is highly dependent on the physicochemical properties of the analyte, such as its acid dissociation constant (pKa) and polarity.

This compound is a basic compound with a predicted pKa of approximately 10.02.[2] To ensure maximum extraction efficiency, the pH of the aqueous sample (urine) must be adjusted to be at least two units above the analyte's pKa. At a pH of 12 or higher, 4-MPA exists predominantly in its neutral, un-ionized form, which is more soluble in organic solvents and will readily partition out of the aqueous urine matrix. This protocol employs a basification step followed by extraction with a water-immiscible organic solvent. An optional enzymatic hydrolysis step is included to cleave potential glucuronide conjugates, increasing the total measurable concentration of the analyte.[3]

Experimental Protocol

This protocol is a comprehensive method synthesized from established procedures for structurally similar phenethylamines and should be validated by the end-user for specific applications.[4][5]

1. Materials and Reagents

  • This compound (4-MPA) analytical standard

  • 4-MPA-d5 (or other suitable deuterated internal standard)

  • Sodium hydroxide (NaOH), 5 M solution

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Ammonium acetate buffer (100 mM, pH 5.0)

  • Extraction Solvent: Ethyl acetate (HPLC grade) or Methyl tert-butyl ether (MTBE, HPLC grade)

  • Reconstitution Solvent: Methanol (HPLC grade) or Ethyl acetate for GC analysis

  • Deionized water

  • Human urine (blank)

  • 15 mL screw-cap glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Pre-treatment (Enzymatic Hydrolysis) This step is recommended to analyze for both free and conjugated 4-MPA.

  • Pipette 1.0 mL of urine sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the internal standard (IS) working solution.

  • Add 1.0 mL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex the tube for 10 seconds.

  • Incubate the sample in a water bath at 60°C for 1-2 hours to allow for complete hydrolysis.[6]

  • Remove the sample and allow it to cool to room temperature.

3. Liquid-Liquid Extraction (LLE)

  • Basification: Add 200 µL of 5 M NaOH to the pre-treated urine sample. Vortex for 10 seconds. Check the pH to ensure it is ≥ 12.

  • Solvent Addition: Add 5 mL of the selected extraction solvent (e.g., ethyl acetate).

  • Extraction: Cap the tube securely and mix on a vortex mixer for 2 minutes or gently rock for 15 minutes to ensure thorough mixing of the phases.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to separate the aqueous and organic layers. Emulsion formation, if any, should be resolved by this step.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, taking care not to aspirate any of the lower aqueous layer.

4. Solvent Evaporation and Reconstitution

  • Place the tube containing the organic extract into a nitrogen evaporator.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., methanol for LC-MS/MS or ethyl acetate for GC-MS analysis).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for instrumental analysis.

5. Instrumental Analysis (GC-MS/LC-MS/MS) The final extract can be analyzed using a validated GC-MS or LC-MS/MS method. For GC-MS, derivatization (e.g., with heptafluorobutyric anhydride - HFBA) may be required to improve chromatographic performance and sensitivity.[7]

Data Presentation

Quantitative data for the LLE of 4-MPA from urine is not widely published. The following table summarizes typical performance characteristics for the extraction of structurally similar phenethylamines from urine, which can be used as a benchmark for method development and validation.

Table 1: Typical Performance Characteristics for LLE of Structurally Similar Phenethylamines from Urine

ParameterAnalyteValueExtraction SolventAnalytical MethodSource
Extraction Efficiency Amphetamines> 90%Ethyl AcetateCE-EC/ECL[8]
Recovery β-Methylphenethylamine~85-95%Diethyl EtherUPLC/MS/MS[5]
LOD Amphetamine2-8 µg/L (2-8 ng/mL)1-UndecanolHPLC-UV[9]
LOQ Amphetamine10 µg/L (10 ng/mL)1-UndecanolHPLC-UV[9]
LOD (General) Illicit Drugs2-75 ng/mLNot Specified (SPE)GC-MS[10]
LOQ (General) Illicit Drugs5-98 ng/mLNot Specified (SPE)GC-MS[10]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are representative and may vary based on specific laboratory conditions and instrumentation.

Workflow and Process Visualization

The logical flow of the entire analytical procedure, from sample receipt to final data analysis, is depicted in the following diagram.

LLE_Workflow Figure 1: Liquid-Liquid Extraction Workflow for 4-MPA in Urine cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_post Post-Extraction Processing cluster_analysis Analysis Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60°C) Add_IS->Hydrolysis Basify 4. Basify Sample (pH ≥ 12 with NaOH) Hydrolysis->Basify Add_Solvent 5. Add Organic Solvent (e.g., Ethyl Acetate) Basify->Add_Solvent Vortex 6. Vortex & Centrifuge (3000 x g, 5 min) Add_Solvent->Vortex Collect 7. Collect Organic Layer Vortex->Collect Evaporate 8. Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute 9. Reconstitute Residue (100 µL Solvent) Evaporate->Reconstitute Analysis 10. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Data 11. Data Processing & Quantification Analysis->Data

Caption: Figure 1: Liquid-Liquid Extraction Workflow for 4-MPA in Urine.

References

4-Methylphenethylamine (4-MPEA): A Potent Research Tool for Investigating TAAR1 in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylphenethylamine (4-MPEA), a substituted phenethylamine, has emerged as a valuable research tool in neuroscience, primarily due to its potent agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor implicated in the modulation of monoaminergic systems, making it a promising target for the development of novel therapeutics for neuropsychiatric disorders. These application notes provide a comprehensive overview of 4-MPEA's pharmacological profile, detailed protocols for its use in key in vitro experiments, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in its effective application.

Pharmacological Profile of this compound (4-MPEA)

4-MPEA's primary molecular target is TAAR1, where it acts as an agonist. Its interaction with monoamine transporters, while less characterized, is also a critical aspect of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-MPEA's activity at TAAR1 and its predicted interaction with monoamine transporters.

Table 1: 4-MPEA Activity at Trace Amine-Associated Receptor 1 (TAAR1)

SpeciesAssay TypeParameterValue (nM)Reference
HumancAMP AccumulationEC50130[Wainscott et al., 2007]
RatcAMP AccumulationEC50480[Wainscott et al., 2007]

Table 2: Predicted 4-MPEA Interaction with Monoamine Transporters

TransporterParameterPredicted ActivityRationale
Dopamine Transporter (DAT)Ki / IC50Weak to moderate inhibitor/releaserStructural similarity to other phenethylamines known to interact with DAT.
Serotonin Transporter (SERT)Ki / IC50Weak inhibitor/releaserPhenethylamine scaffold suggests potential for interaction.
Norepinephrine Transporter (NET)Ki / IC50Weak to moderate inhibitor/releaserStructural similarity to other phenethylamines known to interact with NET.

Key Experimental Protocols

Detailed methodologies for characterizing the interaction of 4-MPEA with TAAR1 and monoamine transporters are provided below.

TAAR1 Functional Assay: cAMP Accumulation

This protocol determines the potency (EC50) and efficacy of 4-MPEA in activating TAAR1 by measuring the production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably or transiently expressing the TAAR1 of interest (human, rat, etc.)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)

  • This compound (4-MPEA) stock solution

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Multi-well plates (96- or 384-well)

Procedure:

  • Cell Plating: Seed the TAAR1-expressing HEK293 cells into multi-well plates at a density that allows for optimal signal detection as recommended by the cAMP assay kit manufacturer. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 4-MPEA in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the prepared 4-MPEA dilutions to the respective wells.

    • Include a vehicle control (assay buffer without 4-MPEA) and a positive control (e.g., a known TAAR1 agonist or forskolin).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions provided with the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the 4-MPEA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of 4-MPEA that produces 50% of the maximal response.

Monoamine Transporter Inhibition Assay: Radioligand Uptake

This protocol assesses the ability of 4-MPEA to inhibit the uptake of radiolabeled monoamines (dopamine, serotonin, or norepinephrine) into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Culture medium and multi-well plates.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitter: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • This compound (4-MPEA) stock solution.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into multi-well plates and grow to confluence.

  • Compound Pre-incubation:

    • Wash the cells with uptake buffer.

    • Add serial dilutions of 4-MPEA in uptake buffer to the wells.

    • Include a vehicle control and a positive control (a known transporter inhibitor, e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radioligand Uptake:

    • Add the respective [³H]-labeled neurotransmitter to each well at a final concentration near its Km for the transporter.

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold uptake buffer to remove extracellular radioligand.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of 4-MPEA relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 4-MPEA concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration of 4-MPEA that inhibits 50% of the specific neurotransmitter uptake.

Neurotransmitter Release Assay: Synaptosome Preparation

This protocol measures the ability of 4-MPEA to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Synaptosome preparation buffers (e.g., sucrose buffer, Krebs-Ringer buffer).

  • Radiolabeled neurotransmitter: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • This compound (4-MPEA) stock solution.

  • Perfusion system or filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation:

    • Homogenize the dissected brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomes in a physiological buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter to allow for uptake into the vesicles.

  • Release Experiment:

    • Transfer the loaded synaptosomes to a superfusion system or a filtration setup.

    • Continuously perfuse with buffer to establish a stable baseline of spontaneous release.

    • Switch to a buffer containing various concentrations of 4-MPEA.

    • Collect fractions of the superfusate at regular intervals.

  • Quantification:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis:

    • Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release experiment.

    • Plot the percentage of release against time to visualize the release profile.

    • Determine the EC50 for release by plotting the peak release against the logarithm of the 4-MPEA concentration.

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates MPEA 4-MPEA MPEA->TAAR1 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

TAAR1 Gαs-cAMP Signaling Pathway
Experimental Workflow for 4-MPEA Characterization```dot

Experimental_Workflow start Start: 4-MPEA Compound taar1_binding TAAR1 Radioligand Binding Assay start->taar1_binding taar1_functional TAAR1 cAMP Functional Assay start->taar1_functional transporter_binding Monoamine Transporter Binding Assays (DAT, SERT, NET) start->transporter_binding transporter_uptake Monoamine Transporter Uptake Assays (DAT, SERT, NET) start->transporter_uptake neurotransmitter_release Neurotransmitter Release Assays (Synaptosomes) start->neurotransmitter_release data_analysis Data Analysis & Pharmacological Profile taar1_binding->data_analysis Ki taar1_functional->data_analysis EC50 transporter_binding->data_analysis Ki transporter_uptake->data_analysis IC50 neurotransmitter_release->data_analysis EC50 end End: Characterized Research Tool data_analysis->end

Dual Mechanism of Action of 4-MPEA

Conclusion

This compound is a potent TAAR1 agonist that serves as an essential tool for dissecting the role of this receptor in the central nervous system. The provided protocols and data offer a foundational framework for researchers to investigate the neuropharmacological effects of 4-MPEA. Further characterization of its activity at monoamine transporters is warranted to build a more complete understanding of its mechanism of action and to refine its use as a selective research probe. Through systematic in vitro and subsequent in vivo studies, the full potential of 4-MPEA in advancing our knowledge of TAAR1 biology and its therapeutic implications can be realized.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylphenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylphenethylamine (4-MPEA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination yield for 4-MPEA is consistently low. What are the most common factors affecting the yield?

A1: Low yields in the reductive amination of 4-methylbenzaldehyde are often traced back to several key factors:

  • Inefficient Imine Formation: The initial condensation of 4-methylbenzaldehyde with an amine source (like ammonia or ammonium acetate) to form the imine intermediate is pH-sensitive. The optimal pH is typically weakly acidic (pH 4-6) to facilitate carbonyl protonation without excessively protonating the amine nucleophile.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are common choices because they are less reactive towards carbonyls at neutral or acidic pH. Standard sodium borohydride (NaBH4) can prematurely reduce the aldehyde if conditions are not carefully controlled.

  • Reaction Conditions: Temperature and reaction time are critical. Imine formation may require gentle heating, but the reduction step is often performed at room temperature or below to minimize side reactions. Ensure sufficient reaction time for both the imine formation and the reduction steps.

  • Water Scavenging: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. Using a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark trap) can significantly improve imine formation and overall yield.

Q2: I am observing a significant amount of dibenzyl amine-type impurities. How can I prevent this side reaction?

A2: The formation of N,N-bis(4-methylphenethyl)amine, a common secondary amine impurity, occurs when the primary amine product (4-MPEA) reacts with another molecule of the imine intermediate. To minimize this:

  • Use a Large Excess of the Amine Source: Employing a significant molar excess of ammonia or an ammonium salt helps ensure the imine intermediate is more likely to be reduced to the primary amine before it can react with the product.

  • Control the Rate of Addition: Slowly adding the reducing agent to the mixture of the aldehyde and amine source can help maintain a low concentration of the primary amine product at any given time, reducing the probability of the secondary reaction.

  • Primary Amine Protection: For more complex syntheses, a protecting group strategy can be employed, though this adds steps to the overall process.

Q3: What are the advantages and disadvantages of the Leuckart-Wallach reaction for synthesizing 4-MPEA compared to other methods?

A3: The Leuckart-Wallach reaction, which uses formamide or a mixture of formic acid and an amine with a ketone (4-methylphenylacetone), presents a distinct set of trade-offs.

  • Advantages: It utilizes inexpensive and readily available reagents and is often a one-pot procedure, making it suitable for large-scale synthesis.[1]

  • Disadvantages: The reaction typically requires high temperatures (160-190 °C), which can lead to the formation of numerous impurities and byproducts, making purification challenging.[2] Yields can be variable and are often lower than optimized reductive amination or catalytic hydrogenation routes.[1]

Q4: How can I effectively purify the final this compound product?

A4: Purification of 4-MPEA, a basic amine, can be achieved through several methods:

  • Distillation: As a liquid at room temperature (boiling point ~214 °C), vacuum distillation is a highly effective method for separating the product from non-volatile impurities and residual high-boiling solvents.[3]

  • Acid-Base Extraction: The basic nature of the amine allows for selective extraction. The crude product can be dissolved in a non-polar organic solvent (e.g., dichloromethane, ether) and washed with an acidic solution (e.g., dilute HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which is then extracted back into an organic solvent.

  • Crystallization of a Salt: The product can be converted to a crystalline salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid. The salt can then be purified by recrystallization.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes common synthetic routes to this compound, highlighting key parameters to aid in method selection.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield RangeAdvantagesDisadvantages
Reductive Amination 4-MethylbenzaldehydeNH₃/NH₄OAc, NaBH₃CN or NaBH(OAc)₃60-85%Good yields, mild conditions, high selectivity.Reagents can be expensive and moisture-sensitive.
Leuckart-Wallach Reaction 4-MethylphenylacetoneFormamide, Formic Acid40-65%Inexpensive reagents, one-pot procedure.[1]High temperatures, potential for many impurities, challenging purification.[2]
Catalytic Hydrogenation 4-MethylphenylacetonitrileH₂, Raney Nickel or Pd/C75-95%High yields, clean reaction, atom-economical.Requires specialized high-pressure hydrogenation equipment.
Gabriel Synthesis 4-Methylphenethyl bromidePotassium phthalimide, Hydrazine70-90%High yields, avoids over-alkylation, clean product.Multi-step process, protection/deprotection required.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methylbenzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of 4-MPEA via reductive amination using sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the suspension portion-wise over 15-20 minutes. Caution: The reaction may be exothermic. Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M NaOH solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Visualizations

Workflow start Starting Materials (4-Methylbenzaldehyde, Amine Source) imine Imine Formation (Condensation) start->imine DCM, RT reduction Reduction (e.g., with STAB) imine->reduction Add Reducing Agent workup Aqueous Work-up (Quench & Extraction) reduction->workup Reaction Complete purify Purification (Vacuum Distillation) workup->purify Crude Product product Final Product (this compound) purify->product

Caption: General workflow for this compound synthesis via reductive amination.

Troubleshooting start Low Yield Observed? q_purity Check Starting Material Purity - Aldehyde (oxidized?) - Solvent (anhydrous?) start->q_purity Start Here q_imine Was imine formation confirmed? (e.g., by NMR, IR before reduction) s_reagent Check Reducing Agent - Activity (old reagent?) - Stoichiometry - Correct type for conditions? q_imine->s_reagent Yes s_ph Optimize pH for Imine Formation - Add catalytic acid (e.g., AcOH) - Use ammonium salt buffer q_imine->s_ph No / Unsure s_conditions Review Reaction Conditions - Time (incomplete?) - Temperature (side reactions?) s_reagent->s_conditions end_node Yield Improved s_ph->end_node q_purity->q_imine Purity OK s_purify Purify Starting Materials - Distill aldehyde - Dry solvent q_purity->s_purify Impure s_purify->end_node s_conditions->end_node

Caption: A troubleshooting decision tree for diagnosing low-yield issues.

Mechanism reactants 4-Methylbenzaldehyde + Amine (NH₃) intermediate Imine Intermediate + H₂O reactants->intermediate Condensation (-H₂O) product This compound intermediate->product Reduction (+2[H])

Caption: Simplified reaction pathway for the synthesis of 4-MPEA.

References

Technical Support Center: 4-Methylphenethylamine (4-MPEA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Methylphenethylamine (4-MPEA) in in vivo experiments. The focus is on minimizing off-target effects and ensuring robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-MPEA?

A1: this compound (4-MPEA) is primarily a human Trace Amine-Associated Receptor 1 (TAAR1) agonist.[[“]][[“]] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine.[[“]][3] Activation of TAAR1 generally leads to an attenuation of monoamine neuron firing rates.[4]

Q2: What are the known or predicted off-target effects of 4-MPEA?

A2: As a phenethylamine derivative, 4-MPEA may interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), potentially inducing neurotransmitter release.[5] While direct and comprehensive binding data for 4-MPEA is limited, related compounds suggest possible interactions with serotonergic receptors like 5-HT₂ₐ.[5][6][7] Additionally, inhibition of cytochrome P450 enzymes CYP1A2 and CYP2A6 has been reported.

Q3: How can I minimize the off-target effects of 4-MPEA in my in vivo study?

A3: Minimizing off-target effects involves several strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that elicits the desired on-target (TAAR1-mediated) effect with minimal side effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 4-MPEA to understand its concentration-time course and relate it to its pharmacological effects.[8][9][10][11][12] This can help in designing dosing regimens that maintain plasma concentrations within a therapeutic window, minimizing exposure levels that could lead to off-target engagement.

  • Selective Antagonists: Co-administration with selective antagonists for suspected off-target receptors (e.g., specific serotonin or dopamine receptor antagonists) can help dissect the contribution of these receptors to the observed effects.

  • Control Groups: Utilize appropriate control groups, including a vehicle control and potentially a positive control (a well-characterized TAAR1 agonist with a known selectivity profile), to differentiate on-target from off-target effects.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) can influence the pharmacokinetic profile and potentially the off-target effects.[4]

Q4: What are the expected behavioral effects of 4-MPEA in rodents?

A4: As a TAAR1 agonist, 4-MPEA is expected to modulate locomotor activity. TAAR1 agonists have been shown to counteract hyperdopaminergic states, suggesting a potential reduction in stimulant-induced hyperlocomotion.[13][14] However, off-target effects on monoamine transporters could lead to increased locomotor activity.[15] Therefore, careful behavioral assessment is crucial. Other potential behavioral effects include modulation of anxiety, depression-like behaviors, and cognitive functions.[3][16]

Q5: Are there any known drug-drug interactions with 4-MPEA?

A5: While specific in vivo drug interaction studies for 4-MPEA are not widely published, its potential inhibition of CYP1A2 and CYP2A6 suggests that it may alter the metabolism of co-administered drugs that are substrates for these enzymes.[17][18] Additionally, its interaction with monoamine transporters indicates a potential for interactions with other psychoactive drugs, such as antidepressants or stimulants.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability in behavioral data 1. Inconsistent drug administration (e.g., incorrect volume, intraperitoneal injection into the gut).2. Animal stress (improper handling, environmental factors).3. Off-target effects at higher doses.4. Circadian rhythm variations.1. Ensure proper training of personnel on injection techniques. Use appropriate needle sizes and confirm injection site.2. Acclimatize animals to the experimental setup and handling procedures.[19] Minimize noise and other stressors in the animal facility.3. Perform a full dose-response curve to identify a more selective dose. Consider PK/PD modeling to optimize dosing.[8]4. Conduct behavioral testing at the same time each day.
Unexpected cardiovascular effects (e.g., changes in heart rate, blood pressure) 1. Off-target effects on adrenergic receptors.2. Interaction with monoamine transporters leading to increased norepinephrine release.1. Screen 4-MPEA against a panel of adrenergic receptors in vitro. Consider co-administration with a selective alpha- or beta-adrenergic antagonist.2. Measure plasma catecholamine levels post-administration. Use in vivo microdialysis to assess norepinephrine release in relevant brain regions.
Contradictory results compared to other TAAR1 agonists 1. Differences in receptor selectivity and functional activity (full vs. partial agonist).2. Species differences in TAAR1 pharmacology.[[“]][[“]]3. Different pharmacokinetic profiles.1. Perform in vitro functional assays (e.g., cAMP accumulation) to characterize 4-MPEA's activity at TAAR1 and compare it to other agonists.[4]2. If possible, conduct studies in a species where the TAAR1 pharmacology of 4-MPEA is better characterized or more similar to humans.3. Determine the pharmacokinetic profile of 4-MPEA in your animal model and adjust dosing to match exposures of other TAAR1 agonists.
Signs of toxicity (e.g., weight loss, lethargy, stereotypy) 1. High dose leading to excessive off-target effects.2. Formation of toxic metabolites.3. Serotonin syndrome-like effects due to interaction with SERT.1. Immediately lower the dose or terminate the experiment for the affected animals. Conduct a formal toxicity assessment with a range of doses.[20][21]2. Investigate the metabolic profile of 4-MPEA.3. Monitor for symptoms of serotonin syndrome (e.g., tremor, hyperthermia). Consider measuring serotonin levels in the brain.

Quantitative Data

Table 1: Comparative Receptor Binding Profile of Phenethylamines (Ki in nM)

CompoundTAAR1DATNETSERT5-HT₂ₐ5-HT₂C
4-MPEA High Agonist[5]-----
Amphetamine -42.2-68.5 (EC₅₀)[5]23.5-26.2 (EC₅₀)[5]28.3 (EC₅₀)[5]--
Phenethylamine High Agonist--->10,000>10,000
2C-O Derivatives (general) 21–3300[6][7]---8–1700[6][7]-
Mescaline Derivatives (general) ->10,000>10,000>10,000150–12,000[22]110–3,500[23]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Assessing Neurotransmitter Release

This protocol is adapted from standard procedures for in vivo microdialysis in rats and can be used to measure 4-MPEA-induced changes in extracellular dopamine and serotonin in a brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[19][24][25][26][27]

1. Materials:

  • 4-MPEA hydrochloride (dissolved in sterile 0.9% saline)

  • Microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)

  • Guide cannulae

  • Surgical instruments for stereotaxic surgery

  • Stereotaxic frame

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

2. Surgical Procedure:

  • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula stereotaxically into the brain region of interest.

  • Secure the cannula with dental cement and skull screws.

  • Allow a recovery period of 5-7 days.

3. Microdialysis Procedure:

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a 1-2 hour equilibration period to establish a stable baseline.

  • Collect at least four baseline dialysate samples at 20-minute intervals.

  • Administer 4-MPEA or vehicle (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

  • Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

Protocol 2: Open Field Test for Locomotor Activity

This protocol assesses the effect of 4-MPEA on spontaneous locomotor activity and can indicate potential on-target (TAAR1-mediated) or off-target (monoamine transporter-mediated) effects.

1. Materials:

  • 4-MPEA hydrochloride (dissolved in sterile 0.9% saline)

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software.

  • Syringes and needles for injection.

2. Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer 4-MPEA or vehicle at the desired dose and route.

  • Immediately or after a specified pre-treatment time, place the animal in the center of the open field arena.

  • Record locomotor activity for a set duration (e.g., 60 minutes).

  • Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Visualizations

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway MPEA 4-MPEA TAAR1 TAAR1 MPEA->TAAR1 Agonist Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels & Transcription Factors PKA->Downstream Response_On Reduced Neuronal Firing (Therapeutic Effect) Downstream->Response_On MPEA_Off 4-MPEA MAT Monoamine Transporters (DAT, NET, SERT) MPEA_Off->MAT Inhibits Reuptake/ Induces Efflux NT_Release Increased Synaptic Neurotransmitter (DA, NE, 5-HT) Postsynaptic Postsynaptic Receptors NT_Release->Postsynaptic Activates Response_Off Behavioral Activation, Cardiovascular Effects (Side Effects) Postsynaptic->Response_Off

Caption: On-target vs. potential off-target signaling of 4-MPEA.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Analysis A Acclimatize Animals (1 week) B Stereotaxic Surgery (Guide Cannula Implantation) A->B C Recovery (5-7 days) B->C D Probe Insertion & Equilibration (1-2 hours) C->D E Baseline Sample Collection (4 x 20 min) D->E F 4-MPEA or Vehicle Administration E->F G Post-injection Sample Collection (≥ 3 hours) F->G H HPLC-ECD Analysis of Dialysate Samples G->H I Data Analysis (% Baseline Change) H->I

Caption: Workflow for in vivo microdialysis experiment.

Troubleshooting_Logic Start High Data Variability Observed Dose Is the dose in the steep part of the dose-response curve? Start->Dose Handling Are animal handling and dosing procedures consistent? Dose->Handling No Sol_Dose Action: Refine dose selection (lower dose or different range) Dose->Sol_Dose Yes Environment Are environmental conditions (light, noise) controlled? Handling->Environment Yes Sol_Handling Action: Retrain personnel on standardized procedures Handling->Sol_Handling No Sol_Environment Action: Standardize and control environmental factors Environment->Sol_Environment No Continue Re-run experiment with optimized parameters Environment->Continue Yes Sol_Dose->Continue Sol_Handling->Continue Sol_Environment->Continue

Caption: Troubleshooting logic for high data variability.

References

Troubleshooting poor chromatographic peak shape for 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Methylphenethylamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent issue encountered is peak tailing.[1][2] This is primarily due to strong interactions between the basic amine group of this compound and acidic silanol groups present on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[2][3] These secondary interactions cause some analyte molecules to lag behind the main peak, resulting in an asymmetrical, tailing peak shape.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor. Since this compound is a basic compound, operating at a mid-range pH can lead to inconsistent ionization and exacerbate interactions with silanol groups, causing peak tailing.[3] It is generally recommended to adjust the mobile phase to a low pH (around 2-3).[4] At this acidic pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte, leading to improved peak symmetry.[2][4]

Q3: What is an acceptable peak tailing factor?

A3: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0. In practice, a Tf value greater than 1.2 suggests significant tailing, and values exceeding 2.0 are generally considered unacceptable for quantitative analysis as they can compromise accuracy and resolution.[4]

Q4: Can sample preparation influence peak shape?

A4: Yes, several sample-related factors can lead to poor peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[5] Additionally, overloading the column with a sample that is too concentrated can lead to peak fronting, where the initial part of the peak is broader than the trailing edge.[2] Ensuring the sample is fully dissolved and using a sample solvent compatible with the mobile phase is crucial.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor chromatographic peak shape for this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of approximately 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate buffer) to protonate the silanol groups.[4][6] 2. Add a Competing Base: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[4][6] 3. Use a Modern Column: Employ an end-capped or polar-embedded column designed to shield residual silanol groups and minimize their interaction with basic analytes.[3]Mobile Phase Adjustment: 1. Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. 2. The mobile phase can be a mixture of this buffer and an organic modifier like acetonitrile or methanol (e.g., 70:30 v/v).[6] 3. For a competing base, add 0.1% triethylamine to the mobile phase and mix thoroughly.[4]
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove contaminants.[4] 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.[4]Column Flushing Protocol: 1. Disconnect the column from the detector. 2. Flush with 10-20 column volumes of a strong, compatible solvent (e.g., for a C18 column, use isopropanol, followed by methanol, then mobile phase). 3. Re-equilibrate the column with the mobile phase until the baseline is stable.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause band broadening and tailing.[3]System Optimization: 1. Use tubing with a narrow internal diameter (e.g., 0.005 inches).[3] 2. Ensure all fittings are properly connected to avoid dead space.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape: Tailing Observed check_ph Is Mobile Phase pH between 2.5 and 3.0? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.0 check_ph->adjust_ph No check_additive Is a Competing Base (e.g., TEA) in use? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% TEA to Mobile Phase check_additive->add_additive No check_column Is the Column End-Capped or Modern? check_additive->check_column Yes add_additive->check_column use_modern_column Switch to an End-Capped or Polar-Embedded Column check_column->use_modern_column No check_system Check for Extra-Column Volume and Flush Column check_column->check_system Yes good_peak Symmetrical Peak Achieved use_modern_column->good_peak check_system->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Column Overload 1. Reduce Sample Concentration: Dilute the sample to a lower concentration.[2] 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column.[2]Sample Dilution: 1. Perform a serial dilution of the sample stock solution (e.g., 1:2, 1:5, 1:10). 2. Inject the diluted samples and observe the peak shape to determine the optimal concentration range.
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.[2]Solvent Matching: 1. If using a high percentage of organic in the mobile phase, ensure the sample is dissolved in a similar composition. 2. If the mobile phase is highly aqueous, avoid dissolving the sample in a strong organic solvent.
Column Collapse This can occur if the column is operated outside of its recommended pH or temperature range, causing a physical change in the packing material.[2] Ensure the operating conditions are within the manufacturer's specifications. If collapse is suspected, the column will need to be replaced.[2]Method Verification: 1. Review the column's technical documentation for its stable pH and temperature ranges. 2. Adjust the experimental method to comply with these specifications.

Decision Tree for Peak Fronting Issues

start Peak Fronting Observed overload_check Is sample concentration high or injection volume large? start->overload_check reduce_load Reduce sample concentration or injection volume overload_check->reduce_load Yes solubility_check Is the sample solvent stronger than the mobile phase? overload_check->solubility_check No good_peak Symmetrical Peak Achieved reduce_load->good_peak change_solvent Dissolve sample in mobile phase or a weaker solvent solubility_check->change_solvent Yes column_check Are operating conditions (pH, temp) within column limits? solubility_check->column_check No change_solvent->good_peak replace_column Column may be collapsed. Replace the column. column_check->replace_column No column_check->good_peak Yes

Caption: A decision tree to diagnose and resolve peak fronting.

Issue 3: Broad Peaks

Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Low Elution Strength of Mobile Phase Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5-10% to decrease the retention time and sharpen the peak.[4]Gradient Optimization: 1. If using an isocratic method, incrementally increase the organic solvent percentage. 2. For gradient methods, adjust the gradient slope to be steeper during the elution of the analyte.
Column Degradation or Void A void at the column inlet or general degradation of the stationary phase can cause peak broadening.[4] Consider flushing the column or replacing it if performance does not improve. Using a guard column can help extend the life of the analytical column.[4]Guard Column Installation: 1. Select a guard column with the same stationary phase as the analytical column. 2. Install it between the injector and the analytical column. 3. Replace the guard column regularly.
Instrumental Issues Excessive extra-column volume from long tubing or a large detector cell can contribute to band broadening.[4] Ensure the system is optimized for minimal dead volume.System Check: 1. Review all tubing and connections for proper fit and minimal length. 2. Consult the detector's manual for information on cell volume and compatibility with the analysis.

Relationship Diagram for Causes of Broad Peaks

broad_peak Broad Peaks mobile_phase Mobile Phase Issues broad_peak->mobile_phase column Column Issues broad_peak->column instrument Instrumental Issues broad_peak->instrument low_strength Weak Elution Strength mobile_phase->low_strength degradation Column Degradation column->degradation void Void Formation column->void dead_volume Extra-Column Volume instrument->dead_volume

Caption: Key factors contributing to broad chromatographic peaks.

References

Technical Support Center: Optimizing Dose-Response Curves for 4-Methylphenethylamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response experiments involving 4-Methylphenethylamine (4-MPEA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (4-MPEA)?

A1: this compound (4-MPEA) primarily functions as an agonist for the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of dopamine and norepinephrine systems.

Q2: What is a typical concentration range to use for generating a 4-MPEA dose-response curve?

A2: A typical concentration range for a phenethylamine analog in a TAAR1 functional assay, such as a cAMP accumulation assay, would span from picomolar to micromolar concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). This wide range is necessary to capture the full sigmoidal dose-response curve, including the baseline, the EC50, and the maximal effect. For β-methylphenethylamine, a structurally similar compound, the EC50 at the human TAAR1 receptor has been reported to be in the low micromolar range.[1]

Q3: How should I prepare my 4-MPEA stock solution?

A3: 4-MPEA is typically available as a hydrochloride salt, which is soluble in water and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or sterile water. This stock can then be serially diluted in the assay buffer to achieve the desired final concentrations. Ensure the final concentration of the solvent in the assay does not exceed a level that could affect cell viability or the assay readout (typically ≤0.1% for DMSO).

Q4: My dose-response curve is not sigmoidal. What are the possible reasons?

A4: A non-sigmoidal dose-response curve can result from several factors. Common causes include:

  • Incorrect concentration range: The concentrations tested may be too high or too low to capture the full curve.

  • Compound solubility issues: At higher concentrations, the compound may precipitate out of solution.

  • Cell toxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in response at the upper end of the curve.

  • Assay interference: The compound may interfere with the assay components at certain concentrations.

  • Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a subsequent decrease in the response.

Q5: What is the difference between EC50 and Ki, and which should I determine for 4-MPEA?

A5: EC50 (half-maximal effective concentration) is a measure of the functional potency of a compound, representing the concentration at which it produces 50% of its maximal effect in a given assay. Ki (inhibitor constant) is a measure of the binding affinity of a compound to a receptor, determined in a competitive binding assay. For characterizing the functional effects of 4-MPEA as a TAAR1 agonist, determining the EC50 from a functional assay like a cAMP accumulation assay is the primary objective. A Ki value can be determined through a radioligand binding assay to understand its binding affinity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with buffer/media to maintain humidity.
Low signal-to-noise ratio - Low receptor expression in the cell line- Insufficient agonist stimulation time- High background signal- Use a cell line with confirmed high expression of TAAR1.- Optimize the agonist incubation time (typically 15-30 minutes for cAMP assays).- Include appropriate controls (e.g., vehicle-only) to determine and subtract background.
Incomplete or flat dose-response curve - Concentration range is too narrow or shifted- Compound is inactive or has low potency- Degradation of the compound- Broaden the concentration range (e.g., from 1 pM to 100 µM).- Verify the identity and purity of the 4-MPEA sample.- Prepare fresh stock solutions and dilutions for each experiment.
"Bell-shaped" or "U-shaped" dose-response curve - Cytotoxicity at high concentrations- Receptor desensitization or downregulation- Off-target effects at high concentrations- Perform a cell viability assay in parallel with the functional assay.- Reduce the agonist incubation time.- Investigate potential interactions with other receptors or signaling pathways.
Agonist appears to act as an antagonist - Incorrect compound used- Presence of a competitive antagonist in the assay system- In Gαi-coupled systems, an agonist will decrease the stimulated cAMP level.- Confirm the identity of the test compound.- Ensure no contaminating antagonists are present.- Confirm the G-protein coupling of the receptor in your cell system (TAAR1 is primarily Gαs-coupled).

Data Presentation

Table 1: In Vitro Functional Activity of Selected Phenethylamine Analogs at Human TAAR1

CompoundEC50 (µM)Emax (% of Phenethylamine)
β-Methylphenethylamine2.177%
Phenethylamine8.897%
Tyramine9.577%
N-Methyltyramine~2Not Reported

Data for β-Methylphenethylamine, Phenethylamine, and Tyramine from a cAMP accumulation assay in HEK293T cells stably transfected with human TAAR1.[1] Data for N-Methyltyramine from a separate study.[2]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Curve Generation for 4-MPEA using a cAMP Accumulation Assay

This protocol outlines the steps to determine the EC50 of 4-MPEA on human TAAR1 expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

A. Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (4-MPEA) hydrochloride

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well cell culture plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

B. Detailed Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-hTAAR1 cells according to standard protocols.

    • The day before the assay, seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-MPEA in sterile water or DMSO.

    • Perform serial dilutions of the 4-MPEA stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). Prepare enough volume for all replicates.

  • cAMP Accumulation Assay:

    • On the day of the experiment, remove the culture medium from the cells and wash once with assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

    • Add the serially diluted 4-MPEA to the respective wells. Include vehicle-only wells as a negative control and a known TAAR1 agonist (e.g., phenethylamine) as a positive control.

    • Incubate the plate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence or luminescence units) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the 4-MPEA concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Mandatory Visualizations

G cluster_0 Experimental Workflow: cAMP Assay A Seed HEK293-hTAAR1 Cells in 96-well plate B Incubate Overnight A->B D Pre-treat cells with PDE Inhibitor (IBMX) B->D C Prepare Serial Dilutions of 4-MPEA E Add 4-MPEA dilutions to cells C->E D->E F Incubate (15-30 min) E->F G Lyse cells and measure cAMP F->G H Data Analysis: Plot Dose-Response Curve & Calculate EC50 G->H

Caption: Workflow for determining the EC50 of 4-MPEA using a cAMP accumulation assay.

G cluster_1 TAAR1 Signaling Pathway agonist 4-MPEA receptor TAAR1 agonist->receptor Binds g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

Caption: Simplified signaling pathway of 4-MPEA acting on the TAAR1 receptor.

References

4-Methylphenethylamine (4-MPEA) Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-Methylphenethylamine (4-MPEA) to prevent its degradation. Adherence to these protocols is crucial for ensuring the compound's integrity and the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of 4-MPEA, like other phenethylamines, is primarily influenced by four main factors:

  • Oxidation: The amine group in the 4-MPEA molecule is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light and heat, leading to the formation of impurities.[1]

  • Reaction with Carbon Dioxide: As a basic compound, 4-MPEA can react with carbon dioxide (CO2) from the air. This reaction forms a solid carbonate salt, which appears as a white solid and compromises the purity of the sample.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[1][2][3] Storing 4-MPEA at room temperature can lead to accelerated decomposition.

  • Light Exposure: 4-MPEA can be sensitive to light, particularly UV light. Light exposure can provide the energy needed to initiate degradation reactions.[1]

Q2: What are the ideal storage conditions for solid (neat) this compound?

A2: To ensure the long-term stability of solid 4-MPEA, the following conditions are strongly recommended:

  • Temperature: For long-term storage, keep the compound in a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with atmospheric CO2.[1]

  • Light: Protect from light by using amber glass vials or by storing containers in a dark location.[1]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[1][4]

Q3: How should I store solutions of this compound?

A3: Solutions of 4-MPEA are generally less stable than the solid compound. For optimal stability:

  • Temperature: Store solutions frozen at -20°C or colder.[1]

  • Solvent: Use high-purity, degassed solvents. For some applications, aprotic solvents like acetonitrile may offer better stability than protic solvents like methanol.[1]

  • Container: Use amber glass vials with tight-fitting caps to minimize headspace and light exposure.[1]

Q4: What are the visual signs of 4-MPEA degradation?

A4: Visual inspection can often provide the first clues of degradation:

  • Color Change: Pure 4-MPEA is a clear, colorless to light yellow liquid.[5] A change to a darker yellow or brown color is a strong indicator of oxidation.[1]

  • Solid Formation: The appearance of a white solid, particularly around the cap or threads of the container, suggests the formation of a carbonate salt from the reaction with CO2.[1]

Troubleshooting Guide

Problem Probable Cause Solution
My 4-MPEA, which was a colorless liquid, has turned dark yellow.This is a classic sign of oxidation due to exposure to air and/or light.[1]It is highly recommended to discard the material and use a fresh, properly stored stock. For future prevention, store 4-MPEA in a tightly sealed amber vial under an inert atmosphere (e.g., argon) and in a freezer.[1]
A white solid has formed around the cap of my 4-MPEA bottle.4-MPEA is basic and reacts with atmospheric carbon dioxide (CO2) to form its carbonate salt, which is a solid.[1] This is common if the container is not sealed properly.While the bulk liquid may still be usable after purity analysis, the solid is an impurity. To prevent this, handle the compound under an inert gas and ensure the container is sealed tightly immediately after use. Storing in a desiccator can also help.
I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a 4-MPEA solution that has been stored for some time.The compound is likely degrading in solution . Even at refrigerated temperatures, degradation can occur over time. The choice of solvent can also influence stability.[1]Confirm the new peaks are not present in a freshly prepared solution from a reliable solid standard. If degradation is confirmed, prepare fresh stock solutions more frequently. Consider storing stock solutions at -80°C to significantly slow degradation.[1]

Quantitative Data on Stability

The stability of phenethylamine compounds is highly dependent on storage conditions. The following table illustrates the expected stability of 4-MPEA under different storage protocols over a 12-month period.

Storage ConditionPurity after 3 monthsPurity after 6 monthsPurity after 12 months
-20°C, Inert Atmosphere, Dark >99.5%>99%>98.5%
4°C, Inert Atmosphere, Dark >99%~98%~96%
Room Temp (~22°C), Air, Light <95%<90%<80%

Note: These values are illustrative and can vary based on the initial purity of the compound and the specific storage container used.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of a 4-MPEA sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation:

      • Prepare a stock solution of 4-MPEA in the mobile phase (e.g., 1 mg/mL).

      • Dilute the stock solution to a working concentration (e.g., 50 µg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 214 nm

      • Gradient:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-18 min: 95% B

        • 18-20 min: 95% to 5% B

        • 20-25 min: 5% B (re-equilibration)

    • Analysis:

      • Inject the sample and analyze the chromatogram.

      • Calculate the purity of 4-MPEA by dividing the peak area of the main component by the total peak area of all components.

Visualizations

G Workflow for Assessing 4-MPEA Sample Stability start Start: 4-MPEA Sample visual_inspection Visual Inspection (Color, Solids) start->visual_inspection is_clear Clear, colorless to light yellow liquid? visual_inspection->is_clear hplc_analysis Perform HPLC Purity Analysis is_clear->hplc_analysis Yes degraded Sample Degraded (Discard and re-order) is_clear->degraded No is_pure Purity > 98%? hplc_analysis->is_pure proceed Proceed with Experiment is_pure->proceed Yes repurify Consider Repurification (If feasible) is_pure->repurify No repurify->degraded

Caption: A decision workflow for assessing the stability of a 4-MPEA sample.

G Key Degradation Pathways of 4-MPEA cluster_main This compound (4-MPEA) cluster_oxidation Oxidation Pathway cluster_co2 Carbonation Pathway mpea 4-MPEA oxidation_product Aldehydes/Carboxylic Acids (Colored Impurities) mpea->oxidation_product carbonate_salt Carbonate Salt (White Solid) mpea->carbonate_salt oxygen Oxygen (Air) oxygen->mpea accelerates light_heat Light / Heat light_heat->mpea catalyzes co2 Carbon Dioxide (Air) co2->mpea reacts with

Caption: Simplified diagram of the main degradation pathways for 4-MPEA.

References

Technical Support Center: Addressing Cross-Reactivity in Immunoassays for Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cross-reactivity in immunoassays for phenethylamines.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a significant issue for phenethylamine detection?

A1: Immunoassay cross-reactivity occurs when an antibody binds to a molecule that is structurally similar to the target analyte, leading to a false-positive result or an overestimation of the true analyte concentration.[1] This is a particular concern for phenethylamines because they are a large class of compounds with a common core structure.[2] Immunoassays, especially those used for drug screening, are often designed to detect a class of compounds, making them susceptible to binding various structurally related molecules.[1][2]

Q2: My experiment is showing unexpectedly high or inconsistent results. Could this be due to cross-reactivity?

A2: Unexpectedly high, inconsistent, or clinically discordant results are strong indicators of analytical interference, which could be caused by cross-reactivity.[3] Before concluding that cross-reactivity is the issue, it is crucial to rule out procedural errors. This includes reviewing sample collection, handling, and the entire assay procedure.[3] Non-linearity in sample dilution studies can also be a strong indicator of interference.[3]

Q3: Which immunoassay formats are most susceptible to phenethylamine cross-reactivity?

A3: Competitive immunoassays, such as many Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), are particularly vulnerable to cross-reactivity from structurally similar molecules like phenethylamines. In these formats, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A cross-reactant can participate in this competition, leading to an inaccurate signal.[3]

Q4: How can I determine if a specific compound is cross-reacting in my assay?

A4: To definitively identify a cross-reacting compound, you need to perform a cross-reactivity test. This typically involves a competitive ELISA where you determine the concentration of the suspected compound that causes a 50% inhibition of the signal (IC50). This IC50 is then compared to the IC50 of the primary analyte to calculate the percent cross-reactivity.[3]

Q5: What does the "% cross-reactivity" value mean and how do I interpret it?

A5: The percent cross-reactivity is a measure of how strongly a non-target compound binds to the assay antibody compared to the target analyte. It is calculated using the IC50 values of the analyte and the potential cross-reactant. A high percentage indicates significant cross-reactivity, meaning the assay is likely to detect the cross-reacting substance. For example, a cross-reactivity of 100% means the interfering compound has the same binding affinity as the target analyte.

Q6: What are some common substances known to cross-react with phenethylamine immunoassays?

A6: A variety of prescription and over-the-counter drugs, as well as other designer drugs, can cross-react with amphetamine and phenethylamine immunoassays due to shared chemical structures.[1] These can include certain cold medications (e.g., ephedrine, pseudoephedrine), antidepressants, and other psychoactive substances. It is essential to consult the assay manufacturer's package insert for a list of known cross-reactants, although these lists may not be exhaustive.[4]

Q7: What should I do if I confirm that cross-reactivity is affecting my results?

A7: If significant cross-reactivity is confirmed, the results from samples containing the interfering compound are considered unreliable. The most robust solution is to use a more specific, orthogonal method for confirmation, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique can distinguish between the target analyte and the cross-reacting compound.

Troubleshooting Guides

Issue 1: Unexpected Positive Results

Possible Cause:

  • Cross-reactivity with structurally similar compounds: The primary cause of false positives in phenethylamine immunoassays is the presence of other molecules with similar chemical structures that the antibody recognizes.[1][5]

  • Sample Contamination: The sample may have been contaminated with the target analyte or a cross-reacting substance during collection or handling.

  • Procedural Errors: Mistakes in the assay procedure, such as incorrect reagent preparation or addition, can lead to erroneous results.[6]

Troubleshooting Steps:

  • Review Assay Protocol: Carefully re-examine the entire experimental protocol to ensure all steps were performed correctly.[6]

  • Check Reagent Integrity: Ensure that all reagents, buffers, and standards are within their expiration dates and have been stored under the recommended conditions.

  • Perform a Dilution Series: Diluting the sample can help differentiate between true positives and some types of interference. If the results do not decrease linearly with dilution, interference is likely.[7]

  • Test for Specific Cross-Reactants: If you suspect a particular compound is causing the interference, perform a cross-reactivity test by spiking a drug-free matrix with the compound .

  • Confirm with a Specific Method: The most definitive way to confirm a positive result is to re-analyze the sample using a highly specific method like LC-MS/MS.[1][3]

Issue 2: High Background Signal

Possible Cause:

  • Non-specific Binding: The detection antibody may be binding to the plate or other proteins in the sample non-specifically.[6]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, leading to a high background signal.

  • Contaminated Reagents: Buffers or other reagents may be contaminated, causing a high background.[6]

Troubleshooting Steps:

  • Optimize Blocking: Ensure that the blocking buffer is appropriate for your assay and that the blocking step is performed for the recommended duration.

  • Improve Washing Technique: Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound reagents.

  • Prepare Fresh Reagents: Use freshly prepared buffers and reagents to minimize the risk of contamination.

  • Run a "No-Sample" Control: Include wells with all reagents except the sample to determine the baseline background signal.

Issue 3: Low Assay Sensitivity (Weak or No Signal)

Possible Cause:

  • Degraded Reagents: Antibodies or enzyme conjugates may have lost activity due to improper storage or handling.

  • Incorrect Reagent Concentrations: Suboptimal concentrations of antibodies or other reagents can lead to a weak signal.

  • Short Incubation Times: Insufficient incubation times may not allow for optimal binding to occur.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a new lot of reagents or a positive control with a known concentration to check the activity of your assay components.

  • Optimize Reagent Concentrations: Perform a titration of the primary and secondary antibodies to determine the optimal concentrations for your assay.

  • Increase Incubation Times: Extend the incubation periods to ensure that the binding reactions reach equilibrium.

  • Check Instrument Settings: Ensure that the microplate reader is set to the correct wavelength and that the gain settings are appropriate.

Data Presentation

Table 1: Cross-Reactivity of Various Compounds in an Amphetamine Direct ELISA

CompoundConcentration Tested (ng/mL)Relative Cross-Reactivity (%)
Amphetamine (Target)50100
MDA50282
PMA50265
4-MTA50280
Phentermine5061

Data adapted from a study evaluating the Bio-Quant Direct ELISA for amphetamine. The cross-reactivity is relative to a 50 ng/mL preparation of amphetamine.[3][7]

Table 2: Cross-Reactivity of Various Compounds in a Methamphetamine Direct ELISA

CompoundConcentration Tested (ng/mL)Relative Cross-Reactivity (%)
Methamphetamine (Target)50100
MDMA5073
MDEA5018
Pseudoephedrine5019
MBDB508
Ephedrine509

Data adapted from a study evaluating the Bio-Quant Direct ELISA for methamphetamine. The cross-reactivity is relative to a 50 ng/mL preparation of methamphetamine.[3][7]

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Cross-Reactivity

This protocol outlines a general procedure for a competitive ELISA to determine the IC50 and percent cross-reactivity of a test compound.

Materials:

  • Microtiter plate pre-coated with anti-target phenethylamine antibody.

  • Standard solutions of the target phenethylamine at known concentrations.

  • Solutions of the potential cross-reacting compound at known concentrations.

  • Enzyme-conjugated target phenethylamine (Tracer).

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standard Curve: Prepare serial dilutions of the target phenethylamine standard in an appropriate assay buffer.

  • Preparation of Test Compound Dilutions: Prepare serial dilutions of the potential cross-reacting compound in the same assay buffer.

  • Assay Procedure: a. Add a fixed amount of the enzyme-conjugated target phenethylamine (tracer) to all wells except the blank. b. Add the standard dilutions and the test compound dilutions to their respective wells. c. Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C). d. Wash the plate thoroughly with Wash Buffer to remove unbound reagents. e. Add the Substrate Solution to all wells and incubate in the dark until color develops (typically 15-30 minutes). f. Stop the reaction by adding the Stop Solution. g. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: a. Plot the absorbance values against the log of the concentration for both the standard and the test compound. b. Use a four-parameter logistic (4PL) curve fit to determine the IC50 for both compounds. The IC50 is the concentration that produces a response halfway between the maximum and minimum signal. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_reagents Sample & Reagents Antibody Antibody Analyte Target Phenethylamine Analyte->Antibody Binds CrossReactant Cross-Reactant CrossReactant->Antibody Competes for Binding Site LabeledAnalyte Enzyme-Labeled Analyte LabeledAnalyte->Antibody Binds

Caption: Competitive immunoassay principle with a cross-reactant.

Troubleshooting_Workflow Start Unexpected Immunoassay Result (e.g., False Positive) RuleOutProcedural Review Assay Protocol & Check Reagent Integrity Start->RuleOutProcedural SampleIntegrity Verify Sample Integrity (Collection, Handling, Storage) RuleOutProcedural->SampleIntegrity DilutionSeries Perform Serial Dilution of the Sample SampleIntegrity->DilutionSeries LinearityCheck Is the Result Linear with Dilution? DilutionSeries->LinearityCheck CrossReactivityTest Conduct Cross-Reactivity Test with Suspected Compounds LinearityCheck->CrossReactivityTest No ResultValid Result Likely Valid LinearityCheck->ResultValid Yes Confirmation Confirm with Orthogonal Method (e.g., LC-MS/MS) CrossReactivityTest->Confirmation ResultInvalid Result Likely Due to Interference/Cross-Reactivity Confirmation->ResultInvalid

Caption: Logical workflow for troubleshooting unexpected immunoassay results.

References

Enhancing the sensitivity of 4-Methylphenethylamine detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of 4-Methylphenethylamine (4-MPEA) detection in various biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 4-MPEA in biological matrices.

Question Possible Causes & Solutions
Why is the signal intensity for 4-MPEA unexpectedly low or absent? 1. Inefficient Extraction: - Problem: Poor recovery of 4-MPEA from the biological matrix (e.g., plasma, urine). - Solution: Optimize the sample preparation method. For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the pH of the sample and elution solvent are appropriate for the analyte. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve partitioning.[1]2. Matrix Effects (Ion Suppression): - Problem: Co-eluting endogenous compounds from the matrix interfere with the ionization of 4-MPEA in the mass spectrometer source, reducing the signal.[1] - Solution: Improve the sample cleanup process using a more selective SPE protocol.[2][3] Adjust the chromatography to better separate 4-MPEA from interfering matrix components.[4] Using a deuterated internal standard can help compensate for matrix effects.[2]3. Analyte Degradation: - Problem: 4-MPEA may be unstable under certain pH or temperature conditions. - Solution: Ensure samples are stored properly (e.g., at low temperatures) and processed promptly. Check the pH of all solutions used during extraction.
Why am I observing significant peak tailing in my chromatogram? 1. Secondary Interactions: - Problem: The basic amine group of 4-MPEA can interact with active sites (e.g., free silanols) on the surface of the HPLC column packing material.[5] - Solution: Add a mobile phase modifier like formic acid (0.1%) or a small amount of a competing amine (e.g., triethylamine) to reduce these interactions.[5][6] Using a highly inert column, such as one with end-capping, is also recommended.[7]2. Column Contamination/Damage: - Problem: Accumulation of matrix components on the column frit or stationary phase. - Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure after each batch of samples. If pressure is high, try backflushing the column (disconnected from the detector).[5]
How can I differentiate 4-MPEA from its structural isomers? 1. Chromatographic Separation: - Problem: Isomers may have similar fragmentation patterns in the mass spectrometer, leading to misidentification if not chromatographically separated.[8][9] - Solution: Optimize the HPLC/UPLC method. This can involve using a longer column, a slower gradient, or a different stationary phase (e.g., Phenyl-Hexyl) to achieve baseline resolution of the isomers.[4][8][10]2. Derivatization (for GC-MS): - Problem: Underivatized isomers can produce similar mass spectra. - Solution: Derivatizing with agents like pentafluoropropionamides or heptafluorobutyrylamides can create unique fragment ions for each isomer, allowing for clear identification based on their mass spectra.[11]
My GC-MS results are not reproducible after derivatization. What's wrong? 1. Incomplete Derivatization: - Problem: The reaction has not gone to completion, leaving a mixture of derivatized and underivatized analyte. - Solution: Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can deactivate the reagent.[12] Optimize the reaction time and temperature.[13]2. Reagent Instability/Byproducts: - Problem: Derivatizing agents can be harsh and their byproducts can degrade the GC column over time.[7] - Solution: Use a robust GC column designed to withstand harsh reagents.[7] Consider automated on-column derivatization, which can shorten pretreatment time and improve consistency.[14]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is more sensitive for 4-MPEA detection: LC-MS/MS or GC-MS?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity and selectivity in complex biological matrices without the need for derivatization.[4][[“]] GC-MS can also achieve high sensitivity, but typically requires a derivatization step to improve the chromatographic properties of polar molecules like 4-MPEA.[7][13]

Q2: What is the purpose of derivatization in GC-MS analysis of phenethylamines?

A: Derivatization serves two primary purposes: 1) It makes the polar phenethylamine molecule more volatile and less prone to interacting with the GC column, resulting in better peak shape and chromatographic performance. 2) It creates unique, high-molecular-weight fragments in the mass spectrometer, which aids in structural confirmation and can help differentiate between isomers.[7][11]

Q3: What type of sample preparation is recommended for analyzing 4-MPEA in urine or plasma?

A: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique. It provides excellent sample cleanup by removing matrix interferences like salts and proteins, and it also concentrates the analyte, leading to significantly improved sensitivity.[2][3][16] Liquid-Liquid Extraction (LLE) is another viable option.[8][9] A simple "dilute-and-shoot" approach, where the sample is only diluted before injection, can be used but may lead to lower sensitivity and increased instrument contamination.[3][4]

Q4: What is an appropriate internal standard for 4-MPEA quantification?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog of 4-MPEA (e.g., 4-MPEA-d3).[2] This is because it behaves almost identically to the target analyte during sample preparation and ionization, providing the most accurate correction for matrix effects and extraction variability. If a deuterated standard is unavailable, a structurally similar compound that is not expected to be in the sample can be used.[2]

Q5: Can hydrolysis of the biological sample improve detection sensitivity?

A: Yes, particularly for urine samples. 4-MPEA and its metabolites can be excreted as phase II conjugates (glucuronides and sulfates). Performing an enzymatic (e.g., with β-glucuronidase) or acidic hydrolysis step can cleave these conjugates, releasing the free form of the drug and its metabolites.[8][9] This increases the total concentration of the target analyte, which can significantly improve detection capabilities and prevent false-negative results.[9]

Quantitative Data Summary

The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The tables below summarize reported sensitivity for phenethylamines in biological samples using various methods.

Table 1: Comparison of Analytical Methods for Phenethylamine Detection

MethodMatrixTypical LODTypical LOQKey Advantages
LC-MS/MS Urine0.5 ng/mL[4][17]1.0 ng/mL[4][17]High sensitivity and selectivity; no derivatization needed.[[“]]
LC-MS/MS Plasma4.2 - 10.5 ng/mL[16]12.4 - 23.4 ng/mL[16]Direct analysis of plasma/serum.[16]
GC-MS (with Derivatization) Urine10.0 ng/mL[18]2.5 - 10 ng/mL[13]Excellent for isomer differentiation.[11]
UPLC-MS/MS Urine10 - 50 ng/mL[8]Not SpecifiedRapid analysis with good isomer separation.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of 4-MPEA in Urine

This protocol provides a robust framework for extracting and quantifying 4-MPEA from urine samples.

1. Materials:

  • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.

  • Methanol and Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid.

  • Ammonium Hydroxide.

  • Internal Standard (IS): Deuterated 4-MPEA.

2. Sample Pre-treatment:

  • To 1 mL of urine sample, add 10 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • If hydrolysis is desired, add β-glucuronidase enzyme and incubate according to the manufacturer's instructions before proceeding.[9]

3. Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[2]

  • Analyte Elution: Elute the 4-MPEA and IS with 1 mL of a freshly prepared solution of 50:50 (v/v) ethyl acetate:methanol with 2% ammonium hydroxide.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[2]

4. LC-MS/MS Analysis:

  • HPLC System: Reverse-phase HPLC system.

  • Column: C18 column (e.g., 150 x 2.1 mm, 3 µm particle size).[16]

  • Mobile Phase A: 0.1% formic acid in water.[2][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2][6]

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 4-MPEA and the IS must be optimized by infusing a standard solution.[2]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a general procedure for the acylation of 4-MPEA for GC-MS analysis.

1. Materials:

  • Dried sample extract (from SPE or LLE).

  • Derivatizing Agent: e.g., Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).[13]

  • Ethyl Acetate (or other suitable solvent).

2. Derivatization Procedure:

  • Ensure the sample extract is completely free of water and protic solvents like methanol.[12]

  • Add a suitable volume of ethyl acetate and the derivatizing agent (e.g., 50 µL of PFPA) to the dried extract.

  • Vortex the mixture and heat at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).[13]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

3. GC-MS Analysis:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., Rxi-5Sil MS).[7]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature program that allows for the separation of the derivatized analyte from byproducts and matrix components.

  • MS System: Mass spectrometer operating in Electron Ionization (EI) mode.

  • Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[13]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the analysis of 4-MPEA.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Pretreat Pre-treatment (Add Internal Standard) Sample->Pretreat Load Sample Loading Pretreat->Load Condition SPE Conditioning (Methanol, Water) Condition->Load Wash Washing (5% Methanol) Load->Wash Elute Analyte Elution Wash->Elute Evap Evaporation (Nitrogen Stream) Elute->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Injection Recon->Analysis

Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).

Method_Selection rect_node rect_node start Need to detect 4-MPEA? q2 Highest sensitivity required? start->q2 q1 Isomer differentiation critical? q3 Derivatization feasible? q1->q3 Yes lcms_simple Use LC-MS/MS with Optimized Chromatography q1->lcms_simple No q2->q1 No lcms Use LC-MS/MS (Gold Standard) q2->lcms Yes gcms Use GC-MS with Derivatization q3->gcms Yes q3->lcms_simple No

Caption: Decision logic for selecting an appropriate analytical method.

Troubleshooting_Low_Signal cluster_causes Potential Problem Areas cluster_solutions Solutions to Investigate start Low or No Signal for 4-MPEA prep Sample Prep Issue? start->prep chrom Chromatography Issue? start->chrom ms Mass Spec Issue? start->ms sol_prep Optimize SPE/LLE Check pH Assess Recovery prep->sol_prep sol_chrom Check for Co-elution (Matrix Effects) Improve Separation chrom->sol_chrom sol_ms Check Instrument Tuning Confirm MRM Transitions Clean Ion Source ms->sol_ms

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Technical Support Center: Method Validation for Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analytical method validation for novel psychoactive substances (NPS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of NPS.

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

  • Question: My chromatogram shows significant peak tailing for my target NPS analyte. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing in liquid chromatography-mass spectrometry (LC-MS/MS) can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

    • Potential Cause 1: Secondary Interactions with Stationary Phase. Basic compounds, common among NPS, can interact with residual acidic silanols on C18 columns, leading to tailing.

      • Solution:

        • Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the analytes and reduce secondary interactions.

        • Employ an end-capped column or a column with a different chemistry (e.g., phenyl-hexyl).

        • Consider using a lower concentration of organic modifier in the initial mobile phase to improve peak shape for early eluting compounds.

    • Potential Cause 2: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.

      • Solution:

        • Implement a robust sample preparation method to remove interferences.[1]

        • Use a guard column to protect the analytical column.

        • Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.

    • Potential Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.

      • Solution:

        • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

        • Ensure all fittings are properly connected and there are no dead volumes.

Issue 2: Inconsistent or Low Analyte Recovery during Sample Preparation

  • Question: I am experiencing low and variable recovery for synthetic cannabinoids from whole blood samples using liquid-liquid extraction (LLE). What could be the problem and how can I improve my recovery?

  • Answer: Low and inconsistent recovery in LLE is a common challenge, especially with complex matrices like whole blood. Consider the following troubleshooting steps:

    • Potential Cause 1: Inefficient Extraction Solvent. The polarity of the extraction solvent may not be optimal for the target analytes.

      • Solution:

        • Experiment with different organic solvents or mixtures. For synthetic cannabinoids, a common choice is a mixture of hexane and ethyl acetate.

        • Adjust the pH of the aqueous phase to ensure the analytes are in a neutral form for efficient extraction into the organic phase.

    • Potential Cause 2: Emulsion Formation. The formation of an emulsion layer between the aqueous and organic phases can trap the analytes and lead to poor recovery.

      • Solution:

        • Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.

        • Add a small amount of a de-emulsifying agent, such as a saturated salt solution.

    • Potential Cause 3: Analyte Degradation. Some NPS can be unstable under certain pH or temperature conditions.

      • Solution:

        • Minimize the exposure of the sample to harsh pH conditions or high temperatures during the extraction process.

        • Work quickly and keep samples on ice if necessary.

    • Alternative Technique: Consider switching to solid-phase extraction (SPE), which can offer higher selectivity and cleaner extracts, potentially leading to better recovery and reduced matrix effects.[1]

Quantitative Data Summary: Sample Preparation Techniques for NPS

Sample Preparation TechniqueTypical Recovery (%)AdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) 60-90%Inexpensive, simpleCan be time-consuming, prone to emulsions, less selective
Solid-Phase Extraction (SPE) 80-110%High selectivity, cleaner extracts, amenable to automationMore expensive, requires method development
Protein Precipitation (PPT) >90%Fast and simpleLess effective at removing matrix interferences, may lead to significant matrix effects

Note: Recovery can vary significantly depending on the specific analyte, matrix, and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Where can I obtain certified reference materials (CRMs) for newly emerged NPS?

A: The rapid emergence of NPS makes obtaining CRMs a significant challenge. However, several resources are available:

  • Commercial Vendors: Companies such as Cerilliant (a brand of Sigma-Aldrich), Cayman Chemical, and LGC Standards are key providers of reference materials for NPS. They continuously synthesize and certify new standards.

  • Government and Research Institutions: Organizations like the Center for Forensic Science Research & Education (CFSRE) often synthesize and characterize new NPS and may collaborate with laboratories.

  • Chemical Suppliers: While not always certified for quantitative use, some chemical suppliers may offer research-grade materials that can be used for qualitative identification after thorough in-house characterization.

Q2: How can I deal with matrix effects in my LC-MS/MS analysis of NPS in urine?

A: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in bioanalysis.[2] Here are some strategies to mitigate them:

  • Effective Sample Preparation: Use a selective sample preparation technique like SPE to remove as many interfering compounds as possible.[1]

  • Chromatographic Separation: Optimize your LC method to separate the analytes from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for each analyte is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators: If SIL-IS are not available, preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample itself, which can be an effective but time-consuming way to correct for matrix effects.

Q3: What are the key validation parameters I need to assess for a new NPS screening method?

A: According to guidelines from organizations like the FDA and EMA, the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I keep my analytical method up-to-date with the constant emergence of new NPS?

A: This is a significant challenge in the field. A proactive approach is necessary:

  • Information Sharing Networks: Participate in networks and forums where information about new NPS is shared, such as those run by forensic science organizations and government agencies.

  • High-Resolution Mass Spectrometry (HRMS): HRMS platforms (e.g., Q-TOF, Orbitrap) are powerful tools for identifying unknown compounds. They allow for the collection of accurate mass data, which can be used to propose elemental compositions and identify new substances even without a reference standard.[1]

  • Retrospective Data Analysis: With HRMS, it is possible to re-interrogate previously acquired data for newly identified NPS, allowing for a retrospective analysis of samples.

  • Flexible and Broad-Scope Screening Methods: Develop and validate broad-scope screening methods that can detect a wide range of compounds, rather than targeting only a few specific substances.

Experimental Protocols

Detailed Methodology for a Generic LC-MS/MS Screening Method for NPS in Whole Blood

This protocol is a general guideline and should be optimized and validated for specific analytes and instrumentation.

  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of whole blood into a microcentrifuge tube.

    • Add 20 µL of an internal standard working solution (containing a mixture of stable isotope-labeled analogues of the target NPS).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography:

      • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and internal standard.

      • Source Parameters: Optimize source parameters (e.g., ion spray voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

  • Data Analysis

    • Integrate the peaks for the quantifier and qualifier ions for each analyte and internal standard.

    • Calculate the peak area ratio of the analyte to its corresponding internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

NPS_Analysis_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt & Accessioning Sample_Storage Sample Storage Sample_Receipt->Sample_Storage Sample_Preparation Sample Preparation (e.g., SPE, LLE, PPT) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Review Instrumental_Analysis->Data_Processing Data_Interpretation Data Interpretation Data_Processing->Data_Interpretation Reporting Reporting of Results Data_Interpretation->Reporting

Caption: General workflow for the analysis of novel psychoactive substances.

Troubleshooting_Decision_Tree Start Analytical Issue Identified Check_System_Suitability System Suitability Passed? Start->Check_System_Suitability Investigate_Sample_Prep Investigate Sample Preparation Check_System_Suitability->Investigate_Sample_Prep Yes Investigate_LC_Method Investigate LC Method Check_System_Suitability->Investigate_LC_Method No Resolve_Issue Issue Resolved Investigate_Sample_Prep->Resolve_Issue Investigate_MS_Method Investigate MS Method Investigate_LC_Method->Investigate_MS_Method Investigate_MS_Method->Resolve_Issue

Caption: A simplified decision tree for troubleshooting analytical issues.

Matrix_Effects cluster_ionsource Mass Spectrometer Ion Source Analyte Analyte Ionization Ionization Process Analyte->Ionization Interference Matrix Interference Interference->Ionization Suppression Ion Suppression Interference->Suppression Signal Analyte Signal Ionization->Signal Suppression->Signal

Caption: Conceptual diagram illustrating the principle of matrix effects.

References

Validation & Comparative

Comparing the pharmacological effects of 4-Methylphenethylamine and amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of 4-Methylphenethylamine (4-MPEA) and amphetamine. The information herein is intended for research and informational purposes and is based on currently available scientific literature.

Introduction

This compound (4-MPEA) and amphetamine are both phenethylamine derivatives with stimulant properties. Amphetamine is a well-characterized central nervous system (CNS) stimulant with established medical uses and a high potential for abuse.[1][2] 4-MPEA is a lesser-studied compound, but it is known to be an agonist of the trace amine-associated receptor 1 (TAAR1), a property it shares with amphetamine.[3][4] This guide aims to objectively compare the pharmacological profiles of these two compounds, presenting available experimental data and detailed methodologies for key experiments.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-MPEA and amphetamine. It is important to note that publicly available, peer-reviewed data for 4-MPEA is limited.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

CompoundTAAR1Dopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (4-MPEA) Data not availableData not availableData not availableData not available
Amphetamine ~800 (human)¹~42.2 - 68.5 (EC₅₀)²~23.5 - 26.2 (EC₅₀)²~28.3 (EC₅₀)²

¹Value represents EC₅₀ for receptor activation, as Ki values for direct binding of amphetamine to human TAAR1 are not consistently reported and it is considered a much less potent agonist at the human receptor compared to rodent orthologs.[4][5] ²Values represent EC₅₀ for neurotransmitter release, which is an indirect measure of interaction with the transporter. Direct binding affinities (Ki) can vary.

Table 2: Neurotransmitter Release Potency (EC50, nM)

CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
This compound (4-MPEA) Data not availableData not availableData not available
Amphetamine 8.0 ± 0.4[6]Data varies by study1756 ± 94[6]

Pharmacological Effects: A Comparative Overview

Amphetamine:

Amphetamine's primary mechanism of action involves increasing the extracellular levels of dopamine and norepinephrine in the brain.[1][7][8] It achieves this by acting as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to their reversal and the subsequent release of these neurotransmitters from the presynaptic terminal.[7][9] Amphetamine also inhibits the vesicular monoamine transporter 2 (VMAT2), which further increases cytosolic dopamine and norepinephrine concentrations.[10] Additionally, amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[4][5] The combined effects on these targets result in increased alertness, focus, and energy, which are the basis for its therapeutic use in ADHD and narcolepsy.[1][2]

This compound (4-MPEA):

The pharmacological profile of 4-MPEA is less defined. It is confirmed to be an agonist at TAAR1.[3][4] As a phenethylamine derivative, it is structurally similar to amphetamine and is presumed to act as a monoamine releasing agent.[11] It is hypothesized to interact with DAT and NET, inducing the release of dopamine and norepinephrine.[11] However, without quantitative binding and release data, the potency and selectivity of 4-MPEA at these targets remain to be elucidated. It may also inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters, which would further increase their synaptic concentrations.[11]

Mandatory Visualization

Signaling Pathway of Amphetamine-Induced Monoamine Release

Amphetamine Amphetamine Presynaptic_Terminal Presynaptic Terminal Amphetamine->Presynaptic_Terminal Enters DAT_NET DAT / NET Amphetamine->DAT_NET Substrate for Reverse Transport VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Agonist Dopamine_Norepinephrine_Vesicles Dopamine/ Norepinephrine Vesicles VMAT2->Dopamine_Norepinephrine_Vesicles Packages into vesicles TAAR1->DAT_NET Modulates Cytosolic_DA_NE Cytosolic DA/NE Dopamine_Norepinephrine_Vesicles->Cytosolic_DA_NE Release Synaptic_DA_NE Synaptic DA/NE Cytosolic_DA_NE->Synaptic_DA_NE Release via Reversed DAT/NET Postsynaptic_Receptors Postsynaptic Receptors Synaptic_DA_NE->Postsynaptic_Receptors Binds

Caption: Simplified signaling pathway of amphetamine-induced monoamine release.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Expressing Target Receptor/Transporter Harvesting Cell Harvesting Cell_Culture->Harvesting Homogenization Homogenization Harvesting->Homogenization Centrifugation Centrifugation to Isolate Membranes Homogenization->Centrifugation Protein_Assay Protein Concentration Determination Centrifugation->Protein_Assay Incubation Incubate Membranes with Radioligand and Test Compound Protein_Assay->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting IC50_Determination Determine IC50 from Competition Curve Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for TAAR1

Objective: To determine the binding affinity (Ki) of a test compound for the Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

  • Cell membranes prepared from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).

  • Radioligand: [³H]-labeled TAAR1 agonist or antagonist with high affinity (e.g., [³H]-EPPTB).

  • Test compounds: this compound and amphetamine.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filter manifold for rapid filtration.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing TAAR1.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add in the following order: assay buffer, test compound at various concentrations, radioligand at a concentration near its Kd, and the cell membrane preparation.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the unlabeled TAAR1 ligand.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a filter manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

Objective: To determine the potency (EC50) of a test compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Krebs-Ringer buffer.

  • Test compounds: this compound and amphetamine.

  • Glass fiber filters.

  • Filter manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain regions and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to obtain a crude synaptosomal pellet.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Loading with Radiolabeled Neurotransmitter:

    • Incubate the synaptosomes with the respective [³H]-neurotransmitter to allow for uptake.

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Release Experiment:

    • Aliquot the loaded synaptosomes into tubes.

    • Add the test compound at various concentrations to the tubes.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters.

    • Collect the filtrate (containing the released neurotransmitter) and the filters (containing the remaining neurotransmitter in the synaptosomes).

  • Quantification and Analysis:

    • Measure the radioactivity in both the filtrate and the filters using a scintillation counter.

    • Calculate the percentage of total neurotransmitter released for each concentration of the test compound.

    • Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) from the curve.

In Vivo Locomotor Activity Test

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Test animals (e.g., male C57BL/6 mice).

  • Open field arenas equipped with infrared beams or a video tracking system.

  • Test compounds: this compound and amphetamine dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Habituate the animals to the open field arenas for a set period on the day before testing to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

  • Testing:

    • Place each animal individually into the center of an open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

Amphetamine is a well-documented psychostimulant with a clear pharmacological profile centered on the release of dopamine and norepinephrine. Its effects on TAAR1 further contribute to its complex mechanism of action. In contrast, this compound remains a less-explored compound. While its structural similarity to amphetamine and its known activity as a TAAR1 agonist suggest a similar mode of action, a comprehensive understanding of its pharmacological effects is hampered by the lack of quantitative data. The experimental protocols provided in this guide offer a framework for future research to elucidate the binding affinities, neurotransmitter release potencies, and in vivo behavioral effects of 4-MPEA, allowing for a more complete and direct comparison with amphetamine. Such research is crucial for understanding the potential therapeutic applications and risks associated with this and other novel psychoactive substances.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methylphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylphenethylamine analogs, focusing on their interactions with key monoamine receptors and transporters. The information presented is synthesized from a range of experimental studies to facilitate the rational design of novel therapeutic agents and to provide a predictive framework for the pharmacological effects of new psychoactive substances.

Introduction

Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with monoamine systems in the central nervous system. The addition of a methyl group at the 4-position of the phenyl ring, as seen in this compound, significantly influences the compound's affinity and efficacy at various receptor and transporter targets. Understanding the SAR of this scaffold is crucial for developing compounds with desired selectivity and functional activity.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of this compound analogs and related compounds at various serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogs and Related Compounds

Compound5-HT2A5-HT2C5-HT1ATAAR1α1-adrenergicα2-adrenergicD2
2,5-dimethoxy-4-methylphenethylamine (2C-D)Moderate AffinityModerate AffinityLow AffinityHigh Affinity---
2,5-dimethoxy-4-ethylphenethylamine (2C-E)Moderate to High AffinityModerate to High AffinityLow AffinityHigh Affinity---
2,5-dimethoxy-4-chlorophenethylamine (2C-C)Moderate to High AffinityModerate to High AffinityLow AffinityHigh Affinity---
2,5-dimethoxy-4-iodophenethylamine (2C-I)High AffinityHigh AffinityLow AffinityHigh Affinity---
4-chloro-3-methylphenethylamine (predicted)---Agonist Activity---

Data synthesized from multiple sources.[1][2][3][4] Note: Direct experimental data for 4-chloro-3-methylphenethylamine is limited; its profile is inferred from structurally similar compounds.[1]

Table 2: Monoamine Transporter Inhibition (IC50 or Ki, nM) of Selected Phenethylamine Analogs

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
4-chloroamphetamine-Enhanced Affinity-
3,4-dichloroamphetamine---
This compound---
2C-IModerate AffinityVery Low Potency-

Data synthesized from multiple sources.[1][4]

Key Structure-Activity Relationship Insights

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of activity. Methylation, ethylation, and bromination at this position have been shown to enhance affinity for serotonin receptors.[5][6]

  • Methoxy Groups: The presence and position of methoxy groups on the phenyl ring significantly impact receptor affinity. For instance, in disubstituted compounds, methoxy groups at the 2 and 5 positions are optimal for high affinity at serotonin receptors.[5][6]

  • Alpha-Methylation: The addition of a methyl group to the alpha position of the ethylamine side chain (as in amphetamine analogs) can have varied effects. While it has little effect on the affinity of racemates for serotonin receptors, the R-configuration generally results in higher potency.[5][6][7]

  • N-Alkylation: N,N-dimethylation of the terminal amine generally decreases affinity for serotonin receptors.[5][6]

  • Alkoxy Chain Length: Extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[2][3]

  • Fluorination: Introduction of fluorine atoms to the 4-alkoxy substituent can modulate receptor affinity, with progressive fluorination tending to increase affinities at 5-HT2A and 5-HT2C receptors.[2][3]

Experimental Protocols

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cells heterologously expressing the target receptor (e.g., 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of the test compound.

  • Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A Receptors)

This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT2A receptor.

  • Cell Culture: Cells expressing the 5-HT2A receptor are cultured in the presence of [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound.

  • Stimulation and Lysis: Agonist binding to the 5-HT2A receptor activates the Gq protein, leading to the production of inositol phosphates (IPs). The reaction is stopped, and the cells are lysed.

  • Separation of IPs: The generated [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of radioactivity corresponding to the [3H]-IPs is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect of the compound).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Transfected Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Calculation of IC50 and Ki Quantification->Analysis

Caption: Workflow for a typical radioligand binding assay.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Analog (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

A Comparative Analysis of 4-Methylphenethylamine and Other Phenethylamine Derivatives on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Methylphenethylamine (4-Me-PEA) and other key phenethylamine derivatives, focusing on their interactions with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document synthesizes available experimental data to offer an objective overview of their relative potencies and selectivities.

Introduction to Phenethylamines and Monoamine Transporters

Phenethylamine and its derivatives are a broad class of compounds that can act as central nervous system stimulants, entactogens, and psychedelics. Their primary mechanism of action involves the modulation of monoamine neurotransmission by interacting with DAT, NET, and SERT. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Phenethylamine derivatives can act as either inhibitors of these transporters, preventing reuptake, or as substrates, being transported into the presynaptic neuron and inducing reverse transport (efflux) of the monoamines. Many of these compounds also show activity at monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.

This guide will focus on the direct interactions with monoamine transporters, presenting quantitative data on binding affinities (Ki) and functional potencies (IC50) for uptake inhibition. It is important to note that direct experimental data for this compound is limited in the current scientific literature. Therefore, this guide will also present data for structurally related compounds to provide a well-informed perspective on its likely pharmacological profile.

Comparative Analysis of Monoamine Transporter Activity

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and a selection of other phenethylamine derivatives for the human dopamine, norepinephrine, and serotonin transporters.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Amphetamine~600~70-100~20,000-40,000[1]
MethamphetamineSimilar to AmphetamineSimilar to AmphetamineSimilar to Amphetamine[1]
3,4-Methylenedioxymethamphetamine (MDMA)829011902410[1]
4-Methylamphetamine (4-MA)Potent ReleaserPotent ReleaserPotent Releaser[2][3]
4-Methylmethcathinone (Mephedrone)5900190019300[4]

Table 2: Uptake Inhibition (IC50, nM) of Phenethylamine Derivatives at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Amphetamine~600~70-100~20,000-40,000[1]
MethamphetamineSimilar to AmphetamineSimilar to AmphetamineSimilar to Amphetamine[1]
3,4-Methylenedioxymethamphetamine (MDMA)1260021007600[4]
4-Methylamphetamine (4-MA)Potent InhibitorPotent InhibitorPotent Inhibitor[2]
4-Methylmethcathinone (Mephedrone)5900190019300[4]

Structure-Activity Relationships

The pharmacological activity of phenethylamine derivatives at monoamine transporters is highly dependent on their chemical structure. The addition of a methyl group at the para (4-position) of the phenyl ring, as in this compound, is expected to influence its potency and selectivity. For instance, 4-methylamphetamine (4-MA) is a potent, non-selective substrate at all three monoamine transporters.[2][3] Similarly, mephedrone (4-methylmethcathinone) also interacts with all three transporters, with a preference for NET.[4] Based on these structurally similar compounds, it is hypothesized that this compound will also act as a substrate at DAT, NET, and SERT. However, without direct experimental data, its precise potency and selectivity profile remains speculative.

Signaling Pathways and Experimental Workflows

The interaction of phenethylamine derivatives with monoamine transporters leads to an increase in the extracellular concentration of monoamines, which then act on their respective postsynaptic and presynaptic receptors to elicit a physiological response. The experimental workflows to determine the activity of these compounds typically involve in vitro assays using synaptosomes or cells expressing the specific transporters.

Monoamine_Transporter_System cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicular Monoamine Transporter 2 (VMAT2) (Stores Monoamines) Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine Monoamine Monoamine_Transporter->Monoamine Reuptake Blocked or Reverse Transport Induced Phenethylamine_Derivative Phenethylamine Derivative Phenethylamine_Derivative->Monoamine_Transporter Binds to and inhibits or acts as a substrate Monoamine->Presynaptic_Vesicle Storage Disruption Extracellular_Monoamine Increased Extracellular Monoamine Concentration Monoamine->Extracellular_Monoamine Increased Efflux Postsynaptic_Receptor Postsynaptic Receptor Extracellular_Monoamine->Postsynaptic_Receptor Binds to

Figure 1. General mechanism of action of phenethylamine derivatives on monoamine transporters.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay (Affinity) cluster_uptake Synaptosomal Uptake Assay (Potency) A1 Prepare membranes from cells expressing DAT, NET, or SERT A2 Incubate membranes with radioligand and varying concentrations of test compound A1->A2 A3 Separate bound and free radioligand by filtration A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate Ki value A4->A5 B1 Prepare synaptosomes from specific brain regions B2 Pre-incubate synaptosomes with test compound B1->B2 B3 Add radiolabeled monoamine to initiate uptake B2->B3 B4 Terminate uptake by rapid filtration B3->B4 B5 Quantify radioactivity B4->B5 B6 Calculate IC50 value B5->B6

Figure 2. Simplified workflow for in vitro monoamine transporter assays.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific transporter.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Assays

Monoamine uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a monoamine into synaptosomes or transporter-expressing cells.

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET) or cells stably expressing the transporters are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the mixture to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is determined.

Conclusion

The interaction of phenethylamine derivatives with monoamine transporters is a key determinant of their pharmacological effects. While a comprehensive understanding of the structure-activity relationships within this class is growing, specific experimental data for some derivatives, such as this compound, remains to be fully elucidated. The comparative data presented in this guide, alongside information on structurally related compounds, provides a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further in vitro and in vivo studies are warranted to definitively characterize the monoamine transporter profile of this compound and to expand our understanding of this important class of psychoactive compounds.

References

Comparative Analysis of 4-Methylphenethylamine and 3-Methylphenethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacological properties of 4-Methylphenethylamine (4-Me-PEA) and 3-Methylphenethylamine (3-Me-PEA). This document summarizes key experimental data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development.

Introduction

This compound and 3-Methylphenethylamine are positional isomers of methylphenethylamine, belonging to the broader class of substituted phenethylamines. These compounds are of significant interest to the scientific community due to their structural similarity to endogenous trace amines and their potential interactions with monoaminergic systems in the central nervous system. Both 4-Me-PEA and 3-Me-PEA are recognized as agonists of the human trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of dopaminergic, serotonergic, and noradrenergic signaling. Understanding the nuanced differences in their pharmacological profiles is crucial for the development of selective tool compounds and potential therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-Me-PEA and 3-Me-PEA at the human TAAR1 receptor and monoamine transporters.

Table 1: Agonist Potency at Human TAAR1

CompoundEC₅₀ (nM)Efficacy (% of β-PEA)Reference
This compound (4-Me-PEA)133 ± 14100%[1]
3-Methylphenethylamine (3-Me-PEA)162 ± 16100%[1]
β-Phenethylamine (β-PEA)106 ± 5100%[1]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy is the maximal response a drug can produce, expressed here as a percentage relative to the endogenous ligand β-Phenethylamine.

Table 2: Inhibition of Monoamine Transporters (Estimated)

Direct experimental data for the inhibition of monoamine transporters (DAT, SERT, NET) by 4-Me-PEA and 3-Me-PEA is limited. However, based on the structure-activity relationships of substituted phenethylamines, it is anticipated that these compounds are significantly less potent at monoamine transporters compared to their activity at TAAR1. Unsubstituted and ring-methylated phenethylamines generally exhibit low micromolar affinity for monoamine transporters.

CompoundDAT (IC₅₀, µM)SERT (IC₅₀, µM)NET (IC₅₀, µM)
This compound (4-Me-PEA)>10 (Estimated)>10 (Estimated)>10 (Estimated)
3-Methylphenethylamine (3-Me-PEA)>10 (Estimated)>10 (Estimated)>10 (Estimated)

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

TAAR1 Functional Assay: cAMP Accumulation

The agonist activity of 4-Me-PEA and 3-Me-PEA at the human TAAR1 receptor was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay. The following protocol is based on the methodology described by Wainscott et al., 2007.[1]

Objective: To quantify the ability of test compounds to stimulate cAMP production in cells expressing the human TAAR1 receptor.

Cell Line: AV12-664 cells stably co-expressing the hemagglutinin-tagged human TAAR1 and rat Gαs.

Materials:

  • AV12-664-hTAAR1-rGαs cells

  • Assay buffer: Dulbecco's modified Eagle's medium with 20 mM HEPES, pH 7.4

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine)

  • Test compounds (4-Me-PEA, 3-Me-PEA) and reference agonist (β-PEA)

  • cAMP assay kit (e.g., LANCE cAMP 384 kit, PerkinElmer)

Procedure:

  • Cell Preparation: Cells are harvested and resuspended in assay buffer to the desired density.

  • Compound Addition: Varying concentrations of the test compounds are added to the cell suspension.

  • Incubation: The mixture is incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and cAMP production. The incubation is terminated by cell lysis.

  • cAMP Detection: The intracellular cAMP levels are quantified using a competitive immunoassay format, such as a LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Data Analysis: The fluorescence signal is measured, and the concentration of cAMP is determined from a standard curve. Dose-response curves are generated by plotting the cAMP concentration against the log of the test compound concentration. EC₅₀ and Emax values are calculated using a nonlinear regression analysis.

G cluster_workflow TAAR1 cAMP Assay Workflow A 1. Cell Seeding (AV12-664-hTAAR1-rGαs) B 2. Compound Addition (4-Me-PEA, 3-Me-PEA, β-PEA) A->B C 3. Incubation (37°C, 30 min) B->C D 4. Cell Lysis C->D E 5. cAMP Detection (TR-FRET Assay) D->E F 6. Data Analysis (EC₅₀ & Emax Calculation) E->F

TAAR1 cAMP Assay Workflow

Monoamine Transporter Inhibition Assay: Radioligand Uptake

To determine the inhibitory potency of 4-Me-PEA and 3-Me-PEA on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), a radioligand uptake assay can be employed.

Objective: To measure the ability of test compounds to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Materials:

  • Rat brain synaptosomes or cell lines stably expressing human DAT, SERT, or NET.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (4-Me-PEA, 3-Me-PEA) and reference inhibitors.

  • Scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT). Transfected cells are cultured to confluence.

  • Assay Initiation: Synaptosomes or cells are pre-incubated with various concentrations of the test compounds.

  • Radioligand Addition: A fixed concentration of the radiolabeled substrate is added to initiate the uptake reaction.

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC₅₀ values are determined by plotting the percentage of inhibition against the log of the test compound concentration.

G cluster_workflow Monoamine Transporter Uptake Assay A 1. Prepare Synaptosomes/Cells B 2. Pre-incubate with Test Compound A->B C 3. Add Radiolabeled Substrate ([³H]DA, [³H]5-HT, or [³H]NE) B->C D 4. Incubate (37°C) C->D E 5. Terminate by Filtration D->E F 6. Quantify Radioactivity E->F G 7. Data Analysis (IC₅₀) F->G

Monoamine Transporter Uptake Assay

Signaling Pathways

Both 4-Me-PEA and 3-Me-PEA are agonists at TAAR1, which primarily signals through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.

G cluster_pathway TAAR1 Signaling Pathway Ligand 4-Me-PEA or 3-Me-PEA TAAR1 TAAR1 Ligand->TAAR1 binds G_protein Gαs Protein TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

TAAR1 Signaling Pathway

Discussion and Conclusion

The available data indicates that this compound and 3-Methylphenethylamine are potent full agonists at the human TAAR1 receptor, with EC₅₀ values in the low nanomolar range, comparable to the endogenous ligand β-phenethylamine.[1] The position of the methyl group on the phenyl ring (position 4 vs. 3) appears to have a minor impact on the agonist potency at hTAAR1.

While direct experimental data on their interaction with monoamine transporters is lacking, structure-activity relationships for substituted phenethylamines suggest that these compounds are likely to be weak inhibitors of DAT, SERT, and NET. This profile indicates a degree of selectivity for TAAR1 over the classical monoamine transporters, a characteristic that is of interest in the development of TAAR1-specific pharmacological tools.

Further research is warranted to definitively characterize the affinity and functional activity of 4-Me-PEA and 3-Me-PEA at monoamine transporters to confirm their selectivity profile. In vivo studies are also necessary to elucidate the physiological and behavioral consequences of their selective activation of TAAR1. This comparative guide provides a foundational dataset and methodological framework to support such future investigations.

References

A Comparative Guide to the Preclinical Efficacy of Monoamine Modulators in Animal Models of ADHD: Benchmarking for Novel Compounds like 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical efficacy of novel compounds, such as 4-Methylphenethylamine (4-Me-PEA), in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). As direct experimental data on 4-Me-PEA in this context is not publicly available, this document focuses on the established effects of current first-line treatments—methylphenidate and amphetamine (both phenethylamine derivatives)—and the non-stimulant atomoxetine. These compounds serve as critical benchmarks for assessing the potential therapeutic profile of new chemical entities.

The primary animal model discussed is the Spontaneously Hypertensive Rat (SHR), the most widely validated model for ADHD, alongside mentions of the dopamine transporter knockout (DAT-KO) mouse.[1][2][3][4] The guide details common experimental protocols, presents comparative data in structured tables, and visualizes key pathways and workflows to aid in the design and interpretation of preclinical studies.

Comparative Efficacy of Standard ADHD Medications in Animal Models

The core symptoms of ADHD—hyperactivity, inattention, and impulsivity—are modeled in animals through a variety of behavioral tests.[1][2] The efficacy of methylphenidate, amphetamine, and atomoxetine in mitigating these behaviors provides a robust baseline for comparison.

Table 1: Effects of Standard ADHD Medications on Hyperactivity in the Open-Field Test

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityCitation
Methylphenidate SHR0.3 - 1.0 mg/kgDose-dependent reduction in hyperactivity.[2][5]
DAT-KO MouseNot specifiedImproves performance, may be impaired in wild-type.[6]
d-Amphetamine SHR0.2 - 0.5 mg/kgReduces overactivity and impulsiveness.[2][7]
l-Amphetamine SHR1.27 - 3.81 mg/kgImproves sustained attention.[7]
Atomoxetine SHR0.25 - 1.0 mg/kgDose-dependent improvement in motor activity.[8][9]
NK1R-/- Mouse3 mg/kgReduces hyperactivity.[10]

Table 2: Effects of Standard ADHD Medications on Inattention and Impulsivity

CompoundAnimal ModelBehavioral TestKey FindingsCitation
Methylphenidate SHRInstrumental ConditioningRestores goal-directed behavior.[5]
d-Amphetamine SHRVisual Discrimination TaskImproves sustained attention, reduces impulsiveness.[7][11][12]
Atomoxetine DAT+/- Mouse5-Choice Continuous Performance TaskReduces impulsive behavior.[6]
SHR5-Choice Serial Reaction Time TaskNo significant effect at 0.1-5 mg/kg in one study.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of standard protocols used to assess ADHD-like behaviors in rodents.

Open-Field Test for Locomotor Activity
  • Objective: To assess baseline locomotor activity and the effects of a compound on hyperactivity.

  • Apparatus: A square arena, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the test.

    • Following administration of the test compound or vehicle, each animal is placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a specified duration (typically 15-60 minutes).

    • SHR models typically exhibit significantly higher baseline activity compared to their Wistar-Kyoto (WKY) controls.[5] Effective treatments are expected to reduce this hyperactivity.

Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
  • Objective: To measure sustained attention and impulsive action.

  • Apparatus: An operant chamber with five apertures that can be illuminated. A food dispenser provides reinforcement.

  • Procedure:

    • Animals are food-restricted to motivate performance.

    • They are trained to poke their nose into an illuminated aperture to receive a food reward.

    • During testing, a brief light stimulus is presented in one of the five apertures, and the animal must respond correctly within a limited time to receive a reward.

    • Measures of Attention: Accuracy of responses (% correct) and omissions (failure to respond).

    • Measures of Impulsivity: Premature responses (responding before the stimulus is presented).

    • Compounds are administered before test sessions to evaluate their effects on these parameters.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the benchmark drugs are primarily attributed to their modulation of dopaminergic and noradrenergic signaling in the prefrontal cortex and striatum.[13][14]

  • Amphetamine: Acts as a releasing agent for dopamine and norepinephrine by reversing the flow of the dopamine transporter (DAT) and norepinephrine transporter (NET).[13]

  • Methylphenidate: Functions as a norepinephrine-dopamine reuptake inhibitor by blocking DAT and NET.[14]

  • Atomoxetine: Is a selective norepinephrine reuptake inhibitor, with its effects on dopamine in the prefrontal cortex being secondary to the inhibition of NET, which is also responsible for dopamine clearance in this brain region.[15]

A novel phenethylamine derivative like 4-Me-PEA would be hypothesized to interact with these same monoamine transporters, and its specific efficacy and side-effect profile would depend on its affinity and activity at each.

Visualizations

Experimental Workflow for Novel Compound Evaluation

G cluster_0 Phase 1: Model Selection & Baseline cluster_1 Phase 2: Pharmacokinetic & Dose-Response cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Neurochemical Analysis A Select Animal Model (e.g., SHR vs. WKY) B Baseline Behavioral Phenotyping (Open-Field, 5-CSRTT) A->B C Determine PK Profile of 4-Me-PEA B->C D Acute Dose-Response Study (Vehicle, 4-Me-PEA doses, Positive Controls) C->D E Assess Hyperactivity (Open-Field Test) D->E F Assess Inattention/Impulsivity (5-CSRTT) D->F G Microdialysis in PFC/Striatum (Measure DA/NE levels) F->G H Post-mortem Tissue Analysis (Receptor/Transporter Occupancy) F->H

Caption: Workflow for preclinical evaluation of a novel ADHD therapeutic.

Dopaminergic and Noradrenergic Pathways in ADHD

G cluster_DA Dopaminergic Synapse cluster_NE Noradrenergic Synapse DA_pre Dopaminergic Presynaptic Neuron DA_post Postsynaptic Neuron DA_pre->DA_post DA Release DAT DAT DA_pre->DAT Reuptake DA_receptor DA Receptors DA_post->DA_receptor DA_vesicle DA Vesicles DA_vesicle->DA_pre NE_pre Noradrenergic Presynaptic Neuron NE_post Postsynaptic Neuron NE_pre->NE_post NE Release NET NET NE_pre->NET Reuptake NE_receptor NE Receptors NE_post->NE_receptor NE_vesicle NE Vesicles NE_vesicle->NE_pre

Caption: Simplified monoamine synapses targeted by ADHD medications.

Comparative Mechanisms of Action

G cluster_mech Mechanism of Action cluster_target Primary Transporter Targets Amphetamine Amphetamine Releasing Agent DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Flow NET Norepinephrine Transporter (NET) Amphetamine->NET Reverses Flow Methylphenidate Methylphenidate Reuptake Inhibitor Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Atomoxetine Atomoxetine Selective Reuptake Inhibitor Atomoxetine->NET Blocks

Caption: Comparison of drug mechanisms at monoamine transporters.

References

Cross-Validation of Analytical Methods for 4-Methylphenethylamine (4-MPEA) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Methylphenethylamine (4-MPEA) is crucial for a variety of applications, from pharmaceutical research to forensic analysis. The cross-validation of analytical methods is a fundamental process to ensure that different analytical procedures yield equivalent and reliable results. This guide provides a comparative overview of the two most prevalent analytical techniques for 4-MPEA detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical method for 4-MPEA detection is often dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS and LC-MS/MS are powerful techniques that offer high sensitivity and specificity, making them the gold standard for the analysis of phenethylamine compounds.[1][2]

Table 1: Comparison of GC-MS and LC-MS/MS for 4-MPEA Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection based on their mass-to-charge ratio.[1][2]Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly specific detection using two mass analyzers in series (tandem mass spectrometry).[2][3]
Sample Derivatization Often necessary for phenethylamines like 4-MPEA to improve volatility and thermal stability for optimal chromatographic separation.[1][2]Generally not required, which simplifies the sample preparation process.[2]
Limit of Detection (LOD) Typically in the low ng/mL range. For related phenethylamines, LODs of 0.05 ng/mg have been reported in hair samples.[4]Generally offers higher sensitivity, with LODs often in the sub-ng/mL range. For a range of phenethylamines in urine, an LOD of 0.5 ng/mL has been achieved.[3]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range. For related phenethylamines, LOQs of 0.1 ng/mg have been reported in hair samples.[4]Offers lower LOQs compared to GC-MS. For a range of phenethylamines in urine, an LOQ of 1.0 ng/mL has been established.[3]
Linearity Good linearity is achievable with appropriate calibration standards.Excellent linearity is a hallmark of the technique, often with a wide dynamic range.
Accuracy & Precision Can provide high accuracy and precision, though it can be influenced by the derivatization step.Known for excellent accuracy and precision, especially with the use of isotopically labeled internal standards.
Matrix Effects Less susceptible to ion suppression or enhancement compared to LC-MS/MS.Can be prone to matrix effects, which may impact quantification if not properly addressed during method development and validation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful cross-validation of analytical methods. Below are representative methodologies for the analysis of 4-MPEA using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of phenethylamine derivatives.[1]

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an appropriate internal standard (e.g., 4-MPEA-d3).

  • Alkalinize the sample to a pH > 10 using a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Heat the mixture to facilitate the derivatization process.

  • Evaporate the excess derivatizing agent and reconstitute the final residue in a suitable solvent for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Inlet Temperature: 250°C.[5]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of derivatized 4-MPEA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of phenethylamines in biological matrices.[3][6]

1. Sample Preparation (Plasma or Urine)

  • To 0.5 mL of the biological sample, add an appropriate internal standard (e.g., 4-MPEA-d3).

  • Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

  • Alternatively, for cleaner samples, employ solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Evaporate the supernatant or the eluted sample to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[7]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid in water.[3][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3][7]

  • Gradient Elution: A suitable gradient program to ensure the separation of 4-MPEA from potential interferences.

  • Flow Rate: 0.3 mL/min.[3][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for 4-MPEA and its internal standard.[3][6]

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure they produce equivalent results.

CrossValidationWorkflow A Define Acceptance Criteria (e.g., based on ICH guidelines) B Select Representative Samples (Spiked and Incurred) A->B C1 Analyze Samples with Method 1 (e.g., GC-MS) B->C1 C2 Analyze Samples with Method 2 (e.g., LC-MS/MS) B->C2 D Compare Key Validation Parameters (Accuracy, Precision, Linearity, etc.) C1->D C2->D E Statistical Analysis (e.g., Bland-Altman plot, t-test) D->E F Evaluate if Results Meet Acceptance Criteria E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies and Re-evaluate F->H No

Workflow for cross-validation of analytical methods.

Signaling Pathways and Experimental Workflows

The detection of 4-MPEA does not involve a biological signaling pathway in the context of analytical methodology. The experimental workflow is centered on the extraction, separation, and detection of the analyte from a given matrix. The diagram above illustrates the logical relationship in a cross-validation study.

References

A Comparative Guide to the Binding Affinities of Phenethylamine Derivatives at the TAAR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various phenethylamine derivatives for the Trace Amine-Associated Receptor 1 (TAAR1). The data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. This document summarizes quantitative binding data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows.

Introduction to TAAR1 and Phenethylamine Derivatives

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, a class of biogenic amines present at low concentrations in the mammalian brain. Phenethylamine and its derivatives, a broad class of compounds that includes neurotransmitters, hormones, and psychoactive drugs, are known to interact with TAAR1. The binding affinity of these compounds to TAAR1 is a critical determinant of their pharmacological activity and potential therapeutic applications, particularly in the context of neuropsychiatric and metabolic disorders.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki in nM) and functional potencies (EC50 in µM) of a selection of phenethylamine derivatives for the rat and human TAAR1 receptor. It is important to note that there are significant species differences in the binding affinities of ligands for TAAR1, with many compounds exhibiting higher affinity for the rat receptor than the human ortholog.[1][2] The scarcity of a reliable radioligand for human TAAR1 has made the determination of Ki values for a wide range of compounds challenging. Therefore, EC50 values from functional assays are often reported for human TAAR1. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.

CompoundRat TAAR1 Ki (nM)Human TAAR1 EC50 (µM)
β-Phenethylamine1200.12
N-Methylphenethylamine--
2C-T-25-
2C-T-425-
2C-T-768-
2C-O21-
2C-O-Et120-
2C-I0.2-
25I-NBOMe60-
Mescaline2200-

Data for rat TAAR1 Ki values were compiled from a comparative study of substituted phenethylamine receptor affinities. Data for human TAAR1 EC50 of β-phenethylamine was reported in a study on compounds in preworkout supplements.[1]

Experimental Protocols

The determination of binding affinities for TAAR1 is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay for TAAR1

Objective: To determine the binding affinity (Ki) of a test compound for the TAAR1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK-293) expressing the TAAR1 receptor of the desired species (rat or human).

  • Radioligand: A high-affinity TAAR1 radioligand, such as [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.[3]

  • Test Compounds: The phenethylamine derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: Typically a buffered solution such as HEPES-NaOH (20 mM, pH 7.4) containing divalent cations like MgCl2 (10 mM) and CaCl2 (2 mM).[3]

  • Wash Buffer: Ice-cold binding buffer.

  • Unlabeled Ligand: A known high-affinity TAAR1 agonist or antagonist at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the TAAR1 receptor.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, various concentrations of the test compound, and the prepared cell membranes.

    • For determining total binding, add only the binding buffer and membranes.

    • For determining non-specific binding, add the binding buffer, membranes, and a high concentration of the unlabeled ligand.

  • Incubation:

    • Add the radioligand to each well at a concentration close to its dissociation constant (Kd).

    • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Test Compound & Radioligand Membrane_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 G_Protein G Protein (Gαs, Gβγ) TAAR1->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Phenethylamine Derivative Ligand->TAAR1 Binds ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Catalyzes

References

Correlating In Vitro Activity with In Vivo Effects of 4-Methylphenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methylphenethylamine (4-MPEA) and its structurally related analogs, amphetamine and β-Methylphenethylamine (β-MPEA). By examining their in vitro receptor binding and functional activities alongside their in vivo physiological and behavioral effects, this document aims to elucidate the structure-activity relationships that govern their pharmacological profiles. This information is intended to support further research and development in the field of phenethylamines.

In Vitro Activity: Receptor and Transporter Interactions

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters and receptors. The following tables summarize the available in vitro data for 4-MPEA and its comparators.

Table 1: Monoamine Transporter Affinity (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (4-MPEA) Data not availableData not availableData not available
Amphetamine PotentPotentWeak
β-Methylphenethylamine (β-MPEA) ~10-fold less potent than amphetamine[1]Potent[1]Data not available

Table 2: Receptor Binding Affinity (Ki, nM)

Compound5-HT2A5-HT2CTAAR1 (rat)
This compound (4-MPEA) Data not availableData not availableAgonist[2]
Amphetamine Low affinityLow affinityPotent agonist[3]
β-Methylphenethylamine (β-MPEA) Data not availableData not availableAgonist[4]

Table 3: Functional Activity at Monoamine Transporters (EC50, nM for release)

CompoundDopamine Release (DAT)Norepinephrine Release (NET)
This compound (4-MPEA) Data not availableData not available
Amphetamine PotentPotent
β-Methylphenethylamine (β-MPEA) Substrate (releaser)[5]More potent as a releaser than at DAT[5]

Table 4: Functional Activity at TAAR1 (EC50, µM)

CompoundTAAR1 (human)Efficacy (Emax)
This compound (4-MPEA) Agonist[2]Data not available
Amphetamine Micromolar potency[3]Near-full agonist in rodents[3]
β-Methylphenethylamine (β-MPEA) 2.1[6]77%[6]

In Vivo Effects: Physiological and Behavioral Outcomes

The in vitro activities of these compounds translate into distinct in vivo effects. The following tables summarize key in vivo findings.

Table 5: Cardiovascular Effects in Rats

CompoundBlood PressureHeart Rate
This compound (4-MPEA) Data not availableData not available
Amphetamine Increases[7]Increases[7]
β-Methylphenethylamine (β-MPEA) Increases[7]Minimal effect[5]

Table 6: Behavioral Effects in Rodents

CompoundLocomotor ActivityReinforcing Effects (Self-Administration)
This compound (4-MPEA) Data not availableData not available
Amphetamine Increases[7]Yes[8]
β-Methylphenethylamine (β-MPEA) Minimal stimulant effects[1]Yes[8]

Table 7: Pharmacokinetic Parameters

CompoundHalf-lifeKey Metabolites
This compound (4-MPEA) Data not availableData not available
Amphetamine ~7 hours in children, ~10-12 hours in adults[9]4-hydroxyamphetamine, norephedrine[10]
4-Methylthioamphetamine (related compound) ~7 hours (presumptive, human)[11]4-MTA sulphoxide[11]
β-Methylphenethylamine (β-MPEA) Short elimination half-life in rat blood[1]1-amino-2-phenylpropan-2-ol, 4-hydroxy-β-methylphenethylamine (proposed)[1]

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. A generalized protocol is as follows:

  • Membrane Preparation: Cell lines (e.g., HEK-293) stably expressing the target human receptor or transporter are cultured and harvested. The cells are then lysed, and the cell membranes are isolated via centrifugation.

  • Binding Assay: In a 96-well plate, the test compound at various concentrations, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and the prepared cell membranes are combined.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filters, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Release Assays

These functional assays measure the ability of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from synaptosomes.

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET).

  • Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine).

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer.

  • Compound Application: The test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured to determine the rate of neurotransmitter release. The potency (EC50) and efficacy (Emax) of the compound to induce release are then calculated.

Visualizing Molecular Pathways and Experimental Design

Signaling Pathway of TAAR1 Activation

TAAR1_Signaling cluster_cell Presynaptic Neuron 4-MPEA 4-MPEA TAAR1 TAAR1 4-MPEA->TAAR1 binds G_Protein Gs TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DAT_Phos DAT Phosphorylation PKA->DAT_Phos leads to Dopamine_Efflux Dopamine Efflux DAT_Phos->Dopamine_Efflux induces

Caption: TAAR1 activation by 4-MPEA leading to dopamine efflux.

In Vitro to In Vivo Correlation Workflow

InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (Ki values) Data_Integration Data Integration and Correlation Receptor_Binding->Data_Integration Functional_Assays Functional Assays (EC50, Emax values) Functional_Assays->Data_Integration PK_Studies Pharmacokinetic Studies (Half-life, Metabolism) PK_Studies->Data_Integration PD_Studies Pharmacodynamic Studies (Cardiovascular, Behavioral) PD_Studies->Data_Integration SAR_Understanding Structure-Activity Relationship (SAR) Understanding Data_Integration->SAR_Understanding Leads to

Caption: Workflow for correlating in vitro and in vivo data.

Logical Relationship of Phenethylamine Isomers

Isomer_Comparison cluster_isomers Positional Isomers Phenethylamine_Core Phenethylamine 4MPEA This compound (p-Methyl) Phenethylamine_Core->4MPEA Methylation at para position Amphetamine α-Methylphenethylamine Phenethylamine_Core->Amphetamine Methylation at alpha position bMPEA β-Methylphenethylamine Phenethylamine_Core->bMPEA Methylation at beta position

Caption: Structural relationship of 4-MPEA and its isomers.

References

A Comparative Analysis of 4-Methylphenethylamine and Methylphenidate on Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a detailed comparison of 4-Methylphenethylamine (4-MPEA) and the well-characterized compound, methylphenidate (MPH), concerning their efficacy as dopamine reuptake inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available data, experimental contexts, and mechanistic insights.

Introduction

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1] This transporter is a primary target for therapeutic agents aimed at modulating dopamine levels, which are crucial for processes like motor control, motivation, and cognition.[2][3][4] Methylphenidate is a widely studied and clinically used dopamine reuptake inhibitor.[5][6] this compound, a substituted phenethylamine, is also investigated for its interaction with monoamine transporters. This guide compares their inhibitory activity on the dopamine transporter based on available scientific literature.

Mechanism of Action: Dopamine Reuptake Inhibition

Both 4-MPEA and methylphenidate are believed to exert their primary effect by binding to the dopamine transporter (DAT). This binding action blocks the transporter's ability to clear dopamine from the synapse, leading to an increased concentration and prolonged activity of dopamine in the synaptic cleft. This elevated dopaminergic neurotransmission is responsible for the downstream physiological and behavioral effects of these compounds.[5][7]

General Mechanism of Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal Activation Inhibitor Reuptake Inhibitor (e.g., Methylphenidate) Inhibitor->DAT Blocks

Caption: Dopamine reuptake inhibition at the synapse.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of compounds on the dopamine transporter are typically quantified by their IC50 or Kᵢ values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological function, while the Kᵢ value is the inhibition constant for a compound, indicating its binding affinity. Lower values for both metrics signify higher potency.

CompoundTransporterAssay TypeSpeciesIC₅₀ (nM)Kᵢ (nM)Reference
d-threo-Methylphenidate DAT (SLC6A3)[³H]WIN 35,428 BindingRat33-[6]
l-threo-Methylphenidate DAT (SLC6A3)[³H]WIN 35,428 BindingRat540-[6]
Racemic Methylphenidate DAT (SLC6A3)[³H]DA UptakeHuman/Canine Cells34-[6]
This compound DAT (SLC6A3)[³H]DA UptakeHuman Cells1,290-[8][9]

Note: Direct comparative studies for 4-MPEA and methylphenidate under identical experimental conditions are limited. Data is compiled from separate studies and should be interpreted with caution.

Experimental Methodologies

The potency of these compounds is often determined using in vitro radioligand binding assays or dopamine uptake assays.

Protocol: Radioligand Competition Binding Assay for DAT

This method measures a compound's ability to displace a known radioactive ligand that binds to the dopamine transporter.

  • Membrane Preparation : Brain tissue (e.g., rat striatum) or cells expressing DAT (e.g., HEK293-hDAT) are homogenized and centrifuged to isolate a crude membrane fraction containing the transporters.[1][10]

  • Assay Setup : The membrane preparation is incubated in a buffer solution with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (e.g., methylphenidate).[11]

  • Incubation : The mixture is incubated, typically at 4°C, to allow the binding to reach equilibrium.[10]

  • Separation : The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[1]

  • Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis : The data is used to generate a dose-response curve, from which the IC50 value is calculated. The Kᵢ value can then be determined using the Cheng-Prusoff equation.[1]

Workflow for a DAT Radioligand Binding Assay A Tissue/Cell Homogenization B Centrifugation & Isolation of Membrane Fraction A->B C Incubate Membranes with Radioligand ([³H]WIN 35,428) & Test Compound B->C D Rapid Filtration (Separates Bound from Free) C->D E Scintillation Counting (Measures Radioactivity) D->E F Data Analysis: Dose-Response Curve → IC₅₀ E->F

Caption: Experimental workflow for DAT binding assays.

Downstream Signaling Pathways

By increasing synaptic dopamine, both compounds indirectly activate postsynaptic dopamine receptors, which are G-protein coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[2][3]

  • D1-like Receptors : These are coupled to Gαs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][13]

  • D2-like Receptors : These receptors are coupled to Gαi/o proteins and have the opposite effect, inhibiting adenylyl cyclase and thus decreasing cAMP levels.[3][12]

These signaling cascades modulate the activity of numerous downstream effectors, ultimately influencing neuronal excitability, gene expression, and synaptic plasticity.[13]

Dopamine Receptor Signaling Cascades cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway DA Increased Synaptic Dopamine D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R Gs Gαs/olf D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA Activation cAMP_up->PKA D1_effect Cellular Effects PKA->D1_effect Gi Gαi/o D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down D2_effect Cellular Effects cAMP_down->D2_effect

Caption: Downstream signaling of dopamine receptors.

Summary and Conclusion

Based on the available in vitro data, methylphenidate, particularly its d-threo-enantiomer, demonstrates significantly higher potency as a dopamine reuptake inhibitor compared to this compound. The IC50 value for racemic methylphenidate at the human dopamine transporter is approximately 38 times lower than that reported for 4-MPEA, indicating a much stronger inhibitory effect.[6][8][9] This substantial difference in potency suggests that methylphenidate is a more efficient blocker of the dopamine transporter. Researchers should consider this marked difference in affinity and potency when designing experiments or developing therapeutic agents targeting the dopaminergic system.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Methylphenethylamine (4-MPEA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]

    • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[1]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation of vapors or mists, especially in poorly ventilated areas.[1][2]

  • General Handling Advice:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing vapors or mist.[2]

    • Handle the substance in a well-ventilated area.[2][3]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[2]

    • Take measures to prevent the buildup of electrostatic charge.[2]

Regulatory Framework for Chemical Waste

The disposal of this compound is governed by stringent federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[4][5] This framework mandates a "cradle-to-grave" approach for managing hazardous waste.[4][6] States may have additional, often stricter, regulations.[4][7] It is the responsibility of the waste generator to classify the waste and ensure it is managed and disposed of in compliance with all applicable laws.[4]

Waste Characterization and Data

Based on available safety data, this compound is classified as a hazardous substance. It is a combustible liquid that can cause severe skin and eye irritation or damage.[3] Therefore, it must be managed as regulated hazardous waste.

Table 1: Physical and Chemical Properties of this compound

Property Value
Appearance Liquid
Initial Boiling Point 214 °C (417.2 °F)
Flash Point 91 °C (195.8 °F) - closed cup
Relative Density 0.93 g/cm³ at 25 °C (77 °F)

| Hazards | Combustible liquid, Skin/Eye Irritant/Corrosive |

Data sourced from ChemicalBook Safety Data Sheet.[2]

Step-by-Step Disposal Procedures

The primary and mandated method for disposing of this compound is through a licensed and certified hazardous waste management company.

Procedure 1: Disposal of Unused or Waste this compound
  • Do Not Mix: Keep this compound waste separate. Do not mix it with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]

  • Containerization: Store the waste chemical in its original container or a compatible, properly sealed, and clearly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Storage: Keep the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, heat, and ignition sources.[2] Store it in a cool place.[2]

  • Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup. Follow their specific instructions for collection and transport.

Procedure 2: Managing Small Spills and Contaminated Materials

In the event of a small spill, follow these steps for containment and cleanup.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated and remove all ignition sources.[2] Responders must wear the appropriate PPE as described above.

  • Contain Spillage: Prevent the spill from spreading or entering drains.[2]

  • Absorb: Collect the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2]

  • Collect Waste: Carefully place the absorbent material and any other contaminated items (e.g., gloves, wipes) into a suitable, sealable, and properly labeled container for disposal.

  • Final Disposal: Treat the collected spill waste as hazardous and dispose of it through your licensed waste management provider.

Procedure 3: Disposal of Empty Containers

Empty containers that held this compound must be handled with the same precautions as the product itself.[2]

  • Do Not Rinse into Drains: Do not rinse the container into the sewer system.

  • Treat as Waste: The uncleaned, empty container should be sealed, labeled as hazardous waste, and given to your hazardous waste management provider for proper disposal or reconditioning.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the sink or into any sewer system.[8]

  • DO NOT dispose of it in the regular trash.[8]

  • DO NOT allow the product to enter drains or waterways.[2]

  • DO NOT attempt to evaporate the chemical as a means of disposal.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_pathways Disposal Pathways cluster_final Final Disposal start Disposal of This compound Required wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->wear_ppe assess_waste Assess Waste Type: - Unused Product - Small Spill Residue - Empty Container spill Small Spill? assess_waste->spill wear_ppe->assess_waste spill_yes 1. Remove Ignition Sources 2. Ventilate Area 3. Absorb with Inert Material (e.g., Sand, Vermiculite) spill->spill_yes Yes spill_no Unused Product or Empty Container spill->spill_no No package_waste Containerize & Label Waste - Use Original or Compatible Container - Mark as 'Hazardous Waste' - Identify Contents spill_yes->package_waste spill_no->package_waste store_waste Store Securely in a Designated, Cool, Ventilated Area package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service or Institutional EHS store_waste->contact_disposal end Waste Collected for Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylphenethylamine
Reactant of Route 2
4-Methylphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.